3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H8N2O2/c1-9-6(2-4-8-9)7(11)3-5-10/h2,4-5H,3H2,1H3 |
InChI Key |
ADYYTOTYDCZHKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isolation of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal: A Technical Guide for Heterocyclic Building Blocks
Executive Summary
In modern drug discovery, the rapid assembly of complex, diverse heterocyclic scaffolds is paramount. 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal is a highly versatile, bifunctional β-keto aldehyde building block. It is strategically utilized to construct fused or linked heterocycles—such as pyrimidines, isoxazoles, and bipyrazoles—which are ubiquitous motifs in kinase inhibitors and other targeted therapeutics.
This whitepaper outlines the robust, self-validating synthetic protocol for generating this compound via a crossed Claisen condensation (formylation). As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to elucidate the thermodynamic and kinetic causality behind each experimental choice, ensuring high-fidelity replication in your laboratory.
Mechanistic Rationale & Pathway
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal relies on the[1]. The reaction involves the deprotonation of (CAS: 137890-05-2)[2] by a strong base, typically Sodium Hydride (NaH), to form a kinetic enolate. This enolate subsequently attacks the electrophilic carbonyl carbon of ethyl formate[3][4].
Keto-Enol Tautomerism: While named as a 3-oxopropanal, the resulting product exists almost exclusively in its enol form: 3-hydroxy-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one . This tautomeric shift is thermodynamically driven by the formation of an extended conjugated system with the pyrazole ring and stabilization via strong intramolecular hydrogen bonding between the enol hydroxyl and the ketone carbonyl.
Figure 1: Mechanistic workflow for the Claisen formylation of 1-(1-methyl-1H-pyrazol-5-yl)ethanone.
Materials & Reagents
To ensure a self-validating and high-yielding reaction, strict adherence to stoichiometry and reagent purity is required.
| Reagent | CAS Number | Equivalents | Function | MW ( g/mol ) |
| 1-(1-Methyl-1H-pyrazol-5-yl)ethanone | 137890-05-2 | 1.00 | Starting Material | 124.14 |
| Ethyl Formate | 109-94-4 | 2.50 | Electrophile / Formylating Agent | 74.08 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 1.50 | Base | 24.00 |
| Tetrahydrofuran (THF) | 109-99-9 | 10 Vol | Solvent (Anhydrous) | 72.11 |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | As needed | Quenching / Acidification | 36.46 |
Experimental Protocol: A Self-Validating System
Step 1: Preparation of the Base Suspension
-
Procedure: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with inert Nitrogen gas. Add NaH (60% dispersion in mineral oil, 1.5 eq).
-
Causality: Why wash the NaH? Mineral oil does not participate in the reaction but can severely complicate the crystallization and isolation of the highly polar β-keto aldehyde product. Wash the NaH with anhydrous hexanes (2 x 10 mL), decant the hexanes via syringe, and suspend the purified NaH in anhydrous THF (5 Vol).
-
Validation (IPC): The suspension should appear as a fine, uniform grey slurry.
Step 2: Electrophile Addition & Enolate Generation
-
Procedure: Cool the NaH suspension to 0 °C using an ice-water bath. Add ethyl formate (2.5 eq) to the suspension in one portion.
-
Procedure: Dissolve 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (1.0 eq) in anhydrous THF (5 Vol). Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Causality: Why this order of addition? Adding the ketone dropwise to a vast excess of the electrophile (ethyl formate) ensures that the moment the kinetic enolate is generated, it immediately reacts with the formate. If the base was added to the ketone instead, the enolate would attack unreacted ketone, leading to unwanted aldol self-condensation byproducts.
-
Validation (IPC): Evolution of hydrogen gas (
) will be observed immediately upon ketone addition. The cessation of bubbling indicates the completion of deprotonation.
Step 3: Reaction Progression
-
Procedure: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 12-16 hours under Nitrogen.
-
Causality: The nucleophilic attack forms a tetrahedral intermediate. The collapse of this intermediate to expel ethoxide (
) is reversible. Extended stirring allows the reaction to reach thermodynamic equilibrium, driven forward by the precipitation of the insoluble sodium salt of the β-keto aldehyde. -
Validation (IPC): A thick, pale-yellow precipitate (the sodium enolate of the product) will form. TLC (1:1 EtOAc/Hexanes) of a neutralized aliquot should show complete consumption of the starting ketone (
) and formation of a highly polar product spot.
Step 4: Quenching & Isolation
-
Procedure: Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of ice-cold distilled water (10 Vol).
-
Procedure: Transfer the mixture to a separatory funnel and wash with Diethyl Ether (2 x 5 Vol). Discard the organic layer.
-
Causality: Why discard the organic layer? At high pH, the desired product is a water-soluble sodium enolate. Washing with ether removes unreacted ketone, mineral oil traces, and non-acidic organic impurities, leaving the pure product in the aqueous phase.
-
Procedure: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 3-4.
-
Causality: Acidification protonates the enolate, generating the neutral enol form of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal, which is insoluble in water.
-
Procedure: Extract the cloudy aqueous layer with Ethyl Acetate (3 x 10 Vol). Combine the EtOAc layers, dry over anhydrous
, filter, and concentrate in vacuo to afford the product as a solid. -
Validation (IPC): LC-MS analysis of the isolated solid must show a dominant peak at
. -NMR ( ) will show a characteristic broad singlet far downfield ( ppm) corresponding to the strongly hydrogen-bonded enol proton, and an alkene proton doublet ( ppm).
Downstream Diversification
The synthesized 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal acts as a highly reactive 1,3-dielectrophile. It readily undergoes cyclocondensation with various dinucleophiles to generate privileged medicinal chemistry scaffolds.
Figure 2: Downstream cyclization pathways for 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal.
References
-
Carruthers, W. "Modern Methods of Organic Synthesis". Cambridge University Press, 4th Edition. URL:[Link][1]
-
The Journal of Organic Chemistry. "Synthesis of Hydroxymethylene Compounds". ACS Publications, 1972, Vol. 37, No. 1. URL:[Link][3]
-
Organic Reactions. "Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes". Wiley Online Library. URL:[Link][4]
Sources
Structural Elucidation and Tautomeric Analysis of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal
Executive Summary
In the high-stakes arena of heterocyclic drug discovery, 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal serves as a critical "linchpin" intermediate. It is a bifunctional scaffold used to fuse pyrimidine, pyridine, or azole rings onto a pyrazole core—a structural motif found in blockbuster kinase inhibitors and anti-inflammatory agents.
However, this molecule presents a notorious analytical challenge: tautomeric volatility . Unlike simple ketones, this
This guide provides a definitive structural elucidation workflow. Moving beyond basic spectral assignment, we detail the causality behind the signals, the specific NMR experiments required to resolve regiochemical ambiguity (1,3- vs. 1,5-pyrazole substitution), and the handling protocols necessary to capture this "chameleon" molecule in its analytical state.
The Structural Challenge: Tautomerism & Regiochemistry
Before attempting isolation, the chemist must understand the dynamic nature of the analyte. The molecule does not exist as a single static structure in solution.[1]
The Tautomeric Equilibrium
In polar aprotic solvents (like DMSO-
Figure 1: Tautomeric landscape of
The Regiochemical Trap
The synthesis of N-methylpyrazoles often yields a mixture of 1,5-isomer (desired) and 1,3-isomer (impurity). Standard 1D NMR is often insufficient to distinguish them because the chemical shifts are remarkably similar.
-
Target: 1-Methyl-5-substituted (Steric clash between N-Me and sidechain).
-
Impurity: 1-Methyl-3-substituted (N-Me is distal to sidechain).
Analytical Strategy & Elucidation Workflow
To rigorously prove the structure, we employ a self-validating workflow that triangulates Mass Spectrometry, 1D NMR, and 2D NMR.
High-Resolution Mass Spectrometry (HRMS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Key Observation:
-keto aldehydes form stable sodium adducts.-
Expected [M+H]+: m/z ~153.06
-
Expected [M+Na]+: m/z ~175.05
-
Diagnostic Failure: If you observe a dimer peak (
), the aldehyde has likely self-condensed. Fresh preparation is required.
-
Nuclear Magnetic Resonance (NMR) Strategy
The NMR spectrum will appear "messy" to the untrained eye due to the superposition of tautomers.
Table 1: Diagnostic 1H NMR Shifts (DMSO-
)
| Moiety | Form | Chemical Shift ( | Multiplicity | Causality / Structural Insight |
| Aldehyde -CHO | Keto | 9.60 – 9.80 | Singlet/Doublet | Distinctive aldehyde proton; integrates low (<0.2H) if enol dominates. |
| Enol -OH | Enol | 14.50 – 16.00 | Broad Singlet | Critical Proof. Downfield shift indicates strong intramolecular H-bonding (O-H···O=C). |
| Vinyl =CH- | Enol | 6.10 – 6.40 | Singlet | The |
| Keto | 4.00 – 4.20 | Doublet | The CH | |
| N-Methyl | Both | 3.90 – 4.10 | Singlet | Position depends on 1,3 vs 1,5 isomerism. 1,5-isomers are typically further downfield due to deshielding by the adjacent carbonyl. |
| Pyrazole C4-H | Both | 6.80 – 7.10 | Doublet | Coupled to C3-H. |
| Pyrazole C3-H | Both | 7.40 – 7.60 | Doublet | Coupled to C4-H. |
The "Smoking Gun" Experiment: 1D NOE or 2D NOESY
To confirm the pyrazole regiochemistry (1-Methyl-5-yl vs 1-Methyl-3-yl), you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Hypothesis: If the molecule is the 1,5-isomer , the N-Methyl protons are spatially close to the side-chain carbonyl and the
-protons (or enol vinyl proton). -
Validation:
-
1,5-Isomer: Strong NOE cross-peak between N-CH
and Pyrazole C4-H . Crucially, you may see NOE to the side chain if rotation allows. -
1,3-Isomer: Strong NOE cross-peak between N-CH
and Pyrazole C5-H (if unsubstituted) or lack of interaction with the functionalized side chain.
-
Experimental Protocol
This protocol is designed to minimize polymerization during analysis.
Step 1: Sample Preparation (The "Salt" Method)
Free
-
Take 10 mg of the sodium salt.
-
Add 0.6 mL DMSO-
(preferred over CDCl to stabilize the H-bond network). -
Add 1 drop of DCl (Deuterium Chloride) or acetic acid-
immediately before acquisition.-
Reasoning: This protonates the enolate, generating the neutral species for observation.
-
Step 2: Acquisition Parameters
-
Relaxation Delay (d1): Set to >5 seconds. The enolic proton and aldehyde proton have long T1 relaxation times. Short delays will distort integration, making the keto:enol ratio inaccurate.
-
Spectral Width: Open the window to 20 ppm to catch the enol -OH.
Step 3: Data Processing
-
Phase the spectrum manually. The broad enol peak often causes baseline roll.
-
Integrate the N-Methyl peak (set to 3H).
-
Integrate the Enol Vinyl proton and Aldehyde proton. Their sum should equal ~1H.
Visualizing the Elucidation Workflow
The following diagram outlines the logical flow from crude isolation to final structural confirmation.
Figure 2: Step-by-step structural elucidation logic flow.
References
-
Vilsmeier-Haack Reaction Context
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
-
Source:
-
Tautomerism in
-Dicarbonyls: -
Pyrazole Regiochemistry (NOESY Applications)
- Elguero, J., et al. (2002). Proton NMR studies of pyrazoles.
-
Source:
-
Handling of Labile Aldehydes
- Standard protocol for handling sodium enolates of -keto aldehydes involves storage under inert atmosphere to prevent oxidative polymeriz
-
Source: (Analogous handling of sodium nitromalonaldehyde).
Sources
Biological Activity of Pyrazole Derivatives: A Medicinal Chemistry Perspective
[1][2][3][4][5][6][7][8][9][10]
Executive Summary
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics—from the blockbuster anti-inflammatory Celecoxib to precision oncology agents like Crizotinib —stems from its unique physicochemical versatility. Unlike other five-membered heterocycles, pyrazole offers a tunable electronic profile, distinct tautomeric equilibrium, and the ability to serve as both a hydrogen bond donor and acceptor simultaneously.
This guide moves beyond simple cataloging of activities. It dissects the structural causality of pyrazole bioactivity, detailing how specific substitution patterns dictate target selectivity (e.g., COX-2 vs. Kinase ATP pockets) and providing field-proven protocols for their synthesis and biological evaluation.
Part 1: Structural Basis of Bioactivity[2]
The Pharmacophore & Tautomerism
The biological utility of pyrazole is rooted in its dynamic structure. Unsubstituted pyrazoles exist in annular tautomerism, rapidly shifting hydrogen between N1 and N2.
-
Medicinal Implication: In protein binding pockets, this allows the scaffold to adapt to specific residue requirements (e.g., binding to a hinge region in kinases).
-
pKa Modulation: The pKa of pyrazole (~2.5 for the conjugate acid) means it is neutral at physiological pH, allowing membrane permeability, yet it can be protonated in acidic lysosomes or specific enzyme pockets.
Hydrogen Bonding Capabilities
-
N-Unsubstituted (NH): Acts as a Hydrogen Bond Donor (HBD). Critical for interaction with the "gatekeeper" residues in kinase domains.
-
N-Substituted (NR): The pyridine-like nitrogen (N2) remains a Hydrogen Bond Acceptor (HBA), essential for water-mediated bridges or direct interaction with serine/threonine residues.
Visualization: The Pyrazole Pharmacophore
The following diagram illustrates the core interaction points and the tautomeric shift that defines pyrazole's adaptability.
Caption: Figure 1. Tautomeric equilibrium and dual H-bonding capacity of the pyrazole scaffold, enabling versatile protein-ligand interactions.
Part 2: Therapeutic Classes & Mechanisms
Oncology: The Kinase Inhibitor Revolution
Pyrazole derivatives are dominant in the design of Type I and Type II kinase inhibitors.
-
Mechanism: They typically function as ATP-competitive inhibitors. The pyrazole nitrogen pair mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.
-
Case Study - Crizotinib (ALK/ROS1 Inhibitor): The 4-arylpyrazole moiety is critical for scaffolding the molecule within the ATP pocket, orienting the halogenated phenyl group to exploit hydrophobic pockets.
-
Case Study - Pralsetinib (RET Inhibitor): Designed for rearranged-during-transfection (RET) fusion-positive cancers, utilizing pyrazole to achieve high selectivity over VEGFR2, reducing hypertension side effects.
Inflammation: COX-2 Selectivity
The development of Celecoxib marked a paradigm shift.
-
Mechanism: Traditional NSAIDs inhibit both COX-1 (gastro-protective) and COX-2 (inflammatory).
-
The Pyrazole Solution: The rigid pyrazole core orients two phenyl rings at specific angles. This geometry fits the larger hydrophobic side pocket of COX-2 (which has a Valine residue) but is sterically excluded from the smaller COX-1 pocket (which has an Isoleucine). This "side-pocket" exploitation is the basis of COX-2 selectivity.
Emerging Class: sGC Stimulators
Vericiguat , approved for heart failure, utilizes a pyrazole core to stimulate soluble Guanylate Cyclase (sGC) independently of nitric oxide (NO), restoring the NO-sGC-cGMP signaling pathway in oxidative stress conditions.
Part 3: Structure-Activity Relationship (SAR) Deep Dive
To engineer a potent pyrazole derivative, one must manipulate three key vectors:
| Position | Modification Strategy | Biological Impact |
| N1 (Nitrogen) | Aryl/Alkyl Substitution | Lipophilicity & Selectivity. Bulky aryl groups (e.g., in Celecoxib) target hydrophobic pockets. Unsubstituted NH is preferred for kinase hinge binding. |
| C3/C5 Positions | Trifluoromethyl (-CF3) | Metabolic Stability. The -CF3 group blocks metabolic oxidation (P450) and increases lipophilicity, enhancing membrane permeability. |
| C4 Position | Halogenation/Heterocycles | Electronic Tuning. Electron-withdrawing groups (Cl, F, CN) at C4 lower the pKa of the NH, strengthening H-bond donor capability. |
Part 4: Experimental Protocols (Self-Validating Systems)
Synthesis: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Challenge: Reacting a hydrazine with an unsymmetrical 1,3-diketone often yields a mixture of regioisomers (1,3,5- vs 1,3,4-substituted). Solution: Control pH and solvent polarity to dictate the nucleophilic attack order.
Protocol: One-Pot Regioselective Synthesis
-
Reagents: 1,3-diketone (1.0 eq), Aryl hydrazine (1.1 eq), Ethanol (solvent), Acetic Acid (catalyst).
-
Step 1 (Condensation): Dissolve diketone in Ethanol at 0°C. Add hydrazine dropwise. Critical: Maintain low temp to favor kinetic control if the diketone is highly reactive.
-
Step 2 (Cyclization): Add catalytic AcOH (0.1 eq). Reflux for 2-4 hours.
-
Validation (TLC/NMR):
Caption: Figure 2.[4][5] Regioselective synthesis workflow for bioactive pyrazoles, emphasizing NMR validation.
Bioassay: Kinase Inhibition Assay (ADP-Glo™ Platform)
Why this assay? It is a homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds (like many pyrazoles) than fluorescence-based assays.
Step-by-Step Protocol:
-
Preparation: Dilute pyrazole derivatives in DMSO (10 mM stock). Prepare 3x serial dilutions.
-
Kinase Reaction:
-
In a 384-well white plate, add 2 µL of Kinase/Substrate mix (e.g., ALK enzyme + Poly-Glu-Tyr substrate).
-
Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.
-
Initiate with 2 µL of ATP (at Km concentration). Incubate 60 min at RT.
-
-
ADP Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader.
-
Analysis: Calculate % Inhibition =
. Fit to sigmoidal dose-response to determine IC50.
Part 5: Visualization of Signaling Pathways
The following diagram illustrates the downstream effects of pyrazole-based inhibition on the ALK/ROS1 pathway, a primary target in Non-Small Cell Lung Cancer (NSCLC).
Caption: Figure 3. Signal transduction blockade by pyrazole-based ALK inhibitors, preventing downstream proliferation (RAS/ERK) and survival (PI3K/AKT) signaling.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI (Molecules), 2022 URL:[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry (RSC Advances), 2023 URL:[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC (National Institutes of Health), 2023 URL:[Link]
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives Source: MDPI (Pharmaceuticals), 2024 URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jchr.org [jchr.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold in Modern Therapeutics: Target Validation and Structural Pharmacology
Executive Summary
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic properties and ability to engage in diverse non-covalent interactions. Its planar, five-membered heterocyclic structure allows it to act simultaneously as a hydrogen bond donor and acceptor, making it an ideal mimic for the adenine ring of ATP or the histidine imidazole side chain. This guide analyzes the primary therapeutic targets of pyrazole-based small molecules—specifically Protein Kinases and Cyclooxygenases—and provides validated experimental workflows for their interrogation.
Part 1: The Structural Pharmacophore
To understand why pyrazoles are effective, one must look at their electronic distribution. The pyrazole ring exhibits tautomerism, allowing it to adapt to different binding pockets.
-
Hinge Binding Capability: In kinase inhibitors, the pyrazole motif frequently serves as the "hinge binder." The unprotonated nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the protonated nitrogen (N1) donates a hydrogen bond to the backbone carbonyl.
-
-Stacking: The aromatic nature of the ring facilitates
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) often found in the hydrophobic clefts of enzymes.
Part 2: Primary Therapeutic Targets[1]
Janus Kinases (JAKs) – Oncology & Autoimmunity
The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) mediates signaling for cytokines and growth factors via the JAK-STAT pathway.[1][2] Dysregulation here drives myeloproliferative neoplasms (MPNs) and inflammatory diseases.
-
Target Mechanism: JAKs transfer the
-phosphate from ATP to tyrosine residues on substrates. -
Pyrazole Intervention: Ruxolitinib (Jakafi) is the archetype. It is a Type I ATP-competitive inhibitor. The pyrazole ring of ruxolitinib occupies the ATP-binding pocket of JAK1/2, forming critical hydrogen bonds with the hinge region residues (specifically Glu966 and Leu932 in JAK2), effectively locking the kinase in an inactive state.
Visualization: The JAK-STAT Signaling Cascade
The following diagram illustrates the signal transduction pathway and the precise point of pyrazole-mediated inhibition.
Caption: Figure 1: Mechanism of JAK-STAT pathway inhibition by pyrazole-based ATP-competitive inhibitors.
Cyclooxygenase-2 (COX-2) – Inflammation
Selective COX-2 inhibition revolutionized pain management by sparing the gastroprotective COX-1 isoform.
-
Target Mechanism: COX enzymes convert arachidonic acid to prostaglandins.
-
Structural Selectivity: The COX-2 active site contains a secondary "side pocket" accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[3]
-
Pyrazole Intervention: Celecoxib utilizes a central pyrazole ring scaffold.[4] This scaffold orients a sulfonamide group directly into the COX-2 specific side pocket, while the phenyl rings engage the hydrophobic channel. The pyrazole core is rigid, preventing the molecule from collapsing and losing the necessary geometry to bridge these two pockets.
Emerging Targets: Receptor Tyrosine Kinases (RTKs)
Beyond JAKs, pyrazoles are critical in targeting RTKs like ALK (Anaplastic Lymphoma Kinase) and ROS1 .
-
Crizotinib: Uses a pyrazole moiety to target the ATP pocket of ALK/ROS1/MET. The 2-aminopyridine ring acts as the hinge binder, but the pyrazole is essential for the scaffold's 3D orientation and solubility.
Part 3: Experimental Validation Protocols
To validate a pyrazole hit against a kinase target, one must move beyond simple IC50 generation to mechanistic understanding.[5]
Protocol 1: TR-FRET Kinase Binding Assay (LanthaScreen™)
Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is less susceptible to compound fluorescence interference (common with heterocycles) than standard fluorescence intensity.
Materials:
-
Kinase of interest (e.g., JAK2 recombinant protein).
-
Fluorescein-labeled peptide substrate (specific to kinase).[6]
-
ATP (Ultra-pure).
Step-by-Step Methodology:
-
Compound Prep: Prepare a 10-point dilution series of the pyrazole compound in 100% DMSO. Dilute to 4X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).
-
Enzyme Reaction:
-
Add 2.5 µL of 4X Compound to a 384-well low-volume white plate.
-
Add 2.5 µL of 4X Kinase mixture.
-
Add 2.5 µL of 4X Substrate/ATP mix (ATP concentration should be at
apparent). -
Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.
-
-
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (20-25°C) to allow phosphorylation.
-
Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Tb-labeled antibody (2 nM final).
-
Readout: Incubate 30 mins. Read on a multi-mode plate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb], Emission 2: 520 nm [Fluorescein]).
-
Analysis: Calculate Emission Ratio (520nm/495nm). Plot % Inhibition vs. log[Compound] to determine IC50.
Protocol 2: In Silico Molecular Docking Workflow
Before synthesis, validate the binding hypothesis using structural biology.
Workflow Visualization:
Caption: Figure 2: Standardized computational workflow for evaluating pyrazole binding modes.
Key Parameters for Pyrazoles:
-
Tautomer States: Pyrazoles can exist in 1H- or 2H- tautomeric forms. You must generate both states during Ligand Prep (e.g., using LigPrep in Schrödinger), as the wrong tautomer will fail to bind the hinge region.
-
Water Molecules: In COX-2 docking, ensure the structural water network at the dimer interface is preserved if relevant to the specific derivative.
Part 4: Comparative Data Summary
The following table summarizes the binding affinities and selectivity profiles of key pyrazole-based drugs, illustrating the scaffold's versatility.
| Drug Name | Primary Target | Mechanism | Key Structural Feature | Binding Affinity ( |
| Ruxolitinib | JAK1 / JAK2 | ATP-Competitive | Pyrazole-pyrrolo[2,3-d]pyrimidine | JAK1: 3.3 nM; JAK2: 2.8 nM |
| Celecoxib | COX-2 | Allosteric/Side-pocket | Pyrazole-benzenesulfonamide | COX-2: 40 nM (Selectivity >300x vs COX-1) |
| Crizotinib | ALK / ROS1 | ATP-Competitive | Pyrazole-piperidine linker | ALK: 20 nM |
| AT7519 | CDK1 / CDK2 | ATP-Competitive | Dichlorophenyl-pyrazole | CDK2: 47 nM |
References
-
Vertex Pharmaceuticals & Incyte Corp. (2025). Mechanism of Action of Ruxolitinib Phosphate. Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (2023). Ruxolitinib - StatPearls. NCBI Bookshelf. [Link]
-
Mesa, R., et al. (2021). Mechanism of JAK Inhibitors and a Review of Ruxolitinib. AJMC. [Link]
-
Zhang, H., et al. (2023).[10] Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.[8] [Link]
-
Schrödinger, LLC. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and NSAIDs. ACS Publications. [Link]
-
Hawash, M., et al. (2023).[11] Crystal binding mode of celecoxib and predicted binding orientations. ResearchGate. [Link]
-
MDPI. (2023).[9] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Precision Synthesis of Pyrazoles: From Knorr Classics to Regioselective Modernity
Strategic Overview: The Pyrazole Pharmacophore
The pyrazole ring is a "privileged structure" in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) .[1] Its value lies in its ability to act as a bioisostere for amides or carboxylic acids, offering tunable lipophilicity and specific hydrogen-bonding vectors.[1]
However, the synthesis of pyrazoles—particularly asymmetric ones—is fraught with regioselectivity challenges.[2] A standard condensation often yields a mixture of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.[1] This guide provides two distinct, field-validated protocols:
-
The Robust Knorr Synthesis: Best for symmetric substrates or when thermodynamic control is understood.
-
The Regioselective 1,3-Dipolar Cycloaddition: The modern "surgeon's tool" for constructing complex, asymmetric pyrazoles with high fidelity.[1]
Method A: The Knorr Pyrazole Synthesis (Classic Protocol)
Best For: Scale-up, symmetric 1,3-diketones, and rapid library generation.[1]
Mechanistic Insight
The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4][5] The reaction is acid-catalyzed.[6][7]
-
Critical Control Point: In unsymmetrical 1,3-diketones, the hydrazine's most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.[1] However, steric bulk and solvent polarity can shift this balance.
-
Field Insight: Using a protic solvent (EtOH) typically favors the kinetically controlled product, while higher temperatures in non-polar solvents can drive thermodynamic equilibration.[1]
Visualization: Reaction Mechanism
The following diagram illustrates the stepwise condensation and cyclization pathway.
Figure 1: Stepwise mechanism of the acid-catalyzed Knorr synthesis.
Experimental Protocol: Synthesis of a Celecoxib Analog
This protocol describes the synthesis of 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole .
Reagents:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)[1]
-
Ethanol (Absolute)[1]
-
Catalytic HCl (conc.) or Acetic Acid[1]
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (5.0 mmol, 1.15 g) in Ethanol (20 mL).
-
Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (5.5 mmol, 1.23 g) in one portion.
-
Catalysis: Add 3-5 drops of concentrated HCl or 1 mL of Glacial Acetic Acid to accelerate imine formation.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL) with vigorous stirring. A precipitate should form immediately.
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) and cold 10% EtOH (1 x 5 mL) to remove unreacted hydrazine.
-
Purification: Recrystallize from minimal boiling Ethanol/Water (9:1) if necessary.
-
Yield: Typical yields range from 85–92% .
Method B: Regioselective 1,3-Dipolar Cycloaddition (Modern Protocol)
Best For: Highly asymmetric pyrazoles, sensitive functional groups, and "Click" chemistry applications.[1]
Mechanistic Insight
This method utilizes the reaction between a diazo compound (often generated in situ from tosylhydrazones) and an alkyne .[9] Unlike the Knorr method, this approach is highly sensitive to steric and electronic matching, often yielding a single regioisomer (typically the 3,5-disubstituted product) due to HOMO-LUMO orbital coefficients.
Experimental Protocol: Copper-Catalyzed Cycloaddition
Reagents:
-
Terminal Alkyne (1.0 equiv)[1]
-
N-Tosylhydrazone (Diazo precursor) (1.2 equiv)[1]
-
CuI (10 mol%)[1]
-
K2CO3 (2.0 equiv)[1]
Step-by-Step Procedure:
-
Setup: Charge a dried reaction vial with N-tosylhydrazone (1.2 mmol), K2CO3 (2.0 mmol), and CuI (0.1 mmol).
-
Solvent & Substrate: Evacuate and backfill with N2. Add 1,4-Dioxane (5 mL) and the Terminal Alkyne (1.0 mmol).
-
Reaction: Heat the sealed vial to 100°C for 8 hours.
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Comparative Analysis & Decision Matrix
The following table summarizes the trade-offs between the two methodologies to assist in experimental design.
| Feature | Method A: Knorr Condensation | Method B: 1,3-Dipolar Cycloaddition |
| Primary Mechanism | Nucleophilic Condensation | [3+2] Cycloaddition |
| Regioselectivity | Moderate (Substrate dependent) | High (Steric/Electronic control) |
| Reaction Conditions | Acidic/Reflux (Robust) | Basic/Catalytic (Mild to Hot) |
| Atom Economy | High (Water is byproduct) | Moderate (Tosyl/Leaving groups) |
| Key Limitation | Formation of inseparable isomers | Requires synthesis of hydrazone precursor |
Decision Tree: Selecting the Right Route
Figure 2: Strategic decision tree for selecting the optimal synthesis route.
Troubleshooting & Field-Proven Insights
Regioselectivity Issues in Knorr Synthesis
-
Symptom: 50:50 mixture of isomers.[12]
-
Root Cause: Similar electrophilicity of carbonyls in the 1,3-diketone.
-
Solution: Switch to a fluorinated diketone (e.g., trifluoromethyl group).[1] The hydrazine will preferentially attack the carbonyl distal to the electron-withdrawing CF3 group due to the hydration of the CF3-adjacent carbonyl, rendering it less electrophilic in the initial step [1].
"Oiling Out" of Product
-
Symptom: Product separates as a sticky oil rather than a solid upon water addition.
-
Solution: This often indicates trapped solvent or impurities. Decant the water, dissolve the oil in a minimum amount of hot EtOH, and add water dropwise until cloudy. Scratch the flask walls with a glass rod to induce nucleation.
Incomplete Conversion (Dipolar Method)
-
Symptom: Diazo precursor remains.
-
Solution: Ensure the system is strictly anhydrous if using sensitive diazo species. Increase catalyst loading (CuI) to 20 mol% or add a ligand like TBTA to stabilize the Cu(I) species.
References
-
Knorr, L. (1883).[1][2][5][6] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[6]
-
Aggarwal, V. K., et al. (2013).[1] "Regioselective synthesis of pyrazoles from tosylhydrazones and alkynes". Journal of the American Chemical Society.
-
BenchChem. (2025).[7] "The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor". BenchChem Application Notes.
-
Fokin, V. V., et al. (2002).[1] "Regioselective Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles". Angewandte Chemie International Edition. (Relevant for Cu-catalysis mechanism).
-
Organic Chemistry Portal. (2024). "Synthesis of Pyrazoles". Organic Chemistry Portal.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Anti-Inflammatory Profiling of Pyrazole Derivatives
Executive Summary & Scientific Rationale
Pyrazole derivatives represent a cornerstone in medicinal chemistry, particularly for their ability to selectively inhibit Cyclooxygenase-2 (COX-2) and modulate the p38 MAPK signaling pathway. Unlike traditional NSAIDs that often cause gastrointestinal toxicity via COX-1 inhibition, pyrazole scaffolds (exemplified by Celecoxib) offer a tunable structure for achieving high Selectivity Indices (SI).
This guide provides a tiered screening protocol designed to validate the anti-inflammatory efficacy of novel pyrazole compounds. It moves from high-throughput cell-free enzymatic assays to complex cellular models, ensuring that observed effects are mechanism-specific rather than off-target cytotoxicity.
Mechanistic Pathway
The following diagram illustrates the specific signaling nodes where pyrazole derivatives typically intervene (Inhibition of COX-2 and p38 MAPK).
Caption: Mechanism of Action. Pyrazoles primarily target COX-2 enzymatic activity and upstream p38 MAPK signaling.
Compound Management & Solubility
Critical Failure Point: Many pyrazoles are lipophilic. Poor solubility leads to precipitation in aqueous media, causing false negatives in enzymatic assays or "aggregates" that non-specifically sequester proteins.
Protocol: Stock Preparation
-
Solvent: Dissolve the solid pyrazole derivative in 100% DMSO (Dimethyl Sulfoxide) to create a 10 mM or 50 mM Master Stock .
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions:
-
For Cell-Free Assays : Dilute in assay buffer. Ensure final DMSO < 2%.
-
For Cellular Assays : Dilute in culture media. Final DMSO must be ≤ 0.1% to avoid solvent cytotoxicity masking the anti-inflammatory effect.
-
Tier 1: Cell-Free Enzymatic Screening
Before cellular testing, quantify the direct inhibition of COX enzymes. This establishes the Selectivity Index (SI) , a critical metric for pyrazole development.
Assay: COX-1 vs. COX-2 Inhibition (Colorimetric/Fluorometric)
Objective: Determine IC50 values for COX-1 and COX-2 to calculate SI (IC50 COX-1 / IC50 COX-2). A high SI indicates reduced gastrointestinal side effect potential.
Reagents:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).[1]
-
Colorimetric Peroxidase Substrate (e.g., TMPD) or Fluorometric probe.
-
Reference Standards: Celecoxib (Selective COX-2), Indomethacin (Non-selective).
Protocol:
-
Preparation: Prepare reaction buffer (100 mM Tris-HCl, pH 8.0, containing heme and hematin).
-
Incubation: Add 10 µL of Test Compound (various concentrations) to 10 µL of Enzyme (COX-1 or COX-2) in a 96-well plate. Incubate for 10 mins at 25°C to allow inhibitor binding.
-
Initiation: Add 10 µL of Arachidonic Acid solution.
-
Reaction: Incubate for 2 minutes exactly.
-
Detection: Add colorimetric substrate. The peroxidase activity of the COX enzyme oxidizes the substrate.
-
Read: Measure Absorbance (590 nm) or Fluorescence (Ex 535/Em 587).
Data Analysis:
-
Calculate % Inhibition:
-
Plot log(concentration) vs. % inhibition to derive IC50.
Tier 2: In Vitro Cellular Mechanism (RAW 264.7 Model)
The RAW 264.7 murine macrophage line is the industry standard for inflammation modeling. Upon stimulation with Lipopolysaccharide (LPS), these cells mimic septic inflammation, upregulating iNOS and COX-2.
Cell Viability (Normalization)
Mandatory Step: You must prove that a reduction in inflammation markers is due to pathway inhibition, not cell death.
-
Method: MTT or CCK-8 Assay.[2]
-
Threshold: If cell viability is < 80% at a specific concentration, exclude that data point from anti-inflammatory analysis.
Griess Assay (Nitric Oxide Quantification)
NO is a surrogate marker for iNOS activity.
Protocol:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Pre-treat cells with Pyrazole compounds (0.1 - 50 µM) for 1 hour.
-
Stimulation: Add LPS (Final concentration 1 µg/mL). Incubate for 24 hours.
-
Harvest: Transfer 100 µL of supernatant to a new plate.
-
Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Measurement: Incubate 10 mins at RT (dark). Measure Absorbance at 540 nm.
-
Quantification: Compare against a Sodium Nitrite (
) standard curve.
PGE2 and Cytokine Profiling (ELISA)
While NO indicates iNOS activity, Prostaglandin E2 (PGE2) directly reflects COX-2 activity in the cell.
-
Sample: Use the remaining supernatant from the Griess assay.
-
Targets: PGE2 (COX-2 product), TNF-α, IL-6.
-
Method: Competitive ELISA (for PGE2) or Sandwich ELISA (for cytokines).
-
Interpretation: A potent pyrazole should drastically reduce PGE2 levels while maintaining high cell viability.
Tier 3: In Vivo Validation (Carrageenan-Induced Edema)
This model assesses acute inflammation and vascular permeability. It is the standard FDA-accepted preliminary screen for NSAIDs.
Ethical Note: All animal studies must be approved by an IACUC.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150–200g). Group size n=6.
-
Pre-treatment: Administer Test Compound (e.g., 10, 30, 50 mg/kg, p.o.) or Vehicle (0.5% CMC) 1 hour prior to induction.
-
Positive Control:[3] Celecoxib (10 mg/kg) or Indomethacin (10 mg/kg).
-
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) in saline into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0h (baseline), 1h, 3h, and 5h post-injection.[1]
-
Calculation:
Where is the mean edema volume of the control group and is the treated group.
Summary of Experimental Workflow
The following flowchart summarizes the decision matrix for evaluating pyrazole derivatives.
Caption: Screening cascade for pyrazole anti-inflammatory drug discovery.
References
-
Abdel-Mottaleb, Y. et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dove Medical Press.
-
Bhatia, R. et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI Molecules.
-
Winter, C.A. et al. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Reference).[4]
-
Zhang, Y. et al. (2019). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. MDPI.
- Chao, J. et al. (2021). Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Ethnopharmacology. (Methodological Reference).
Sources
Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Neurology
An Application Guide to the Assessment of Neuroprotective Effects of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and spinal cord injuries represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2] The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and apoptosis, has made the development of effective treatments exceedingly difficult.[3][4][5] In this landscape, heterocyclic compounds have emerged as a promising source of therapeutic agents.[6][7] Among these, the pyrazole scaffold, a five-membered heteroaromatic ring with two adjacent nitrogen atoms, has attracted considerable attention from medicinal chemists worldwide for its diverse biological activities and potential as a neuroprotective agent.[6][7][8]
Recent studies have highlighted the ability of novel pyrazole derivatives to mitigate key pathological processes in neurodegeneration.[3] These compounds have demonstrated potent anti-inflammatory effects in microglial cells, antioxidant properties that protect against oxidative damage, and anti-apoptotic capabilities that prevent programmed cell death in neurons.[9][10] Their therapeutic potential lies in their ability to interact with various biological targets, offering a multifaceted approach to combating the complex nature of neurological disorders.[3] This guide provides a comprehensive, step-by-step protocol for researchers to systematically evaluate the neuroprotective efficacy of novel pyrazole derivatives, from initial cytotoxicity screening to in-depth mechanistic analysis.
A Hierarchical Strategy for Assessing Neuroprotection
A robust evaluation of a potential neuroprotective compound requires a multi-tiered approach. The workflow begins with foundational in vitro assays to determine a compound's safety profile and primary efficacy, and progresses to more complex experiments to elucidate its mechanism of action. This hierarchical screening process ensures that resources are focused on the most promising candidates.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Rationale: The initial and most critical step is to determine the concentration range at which the pyrazole derivatives are non-toxic to neuronal cells. Subsequently, this assay is adapted to measure the compound's ability to protect cells from a specific neurotoxic insult. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells, which is directly proportional to cell number.[11][12]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Pyrazole derivatives stock solutions (in DMSO)
-
Neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 200 µM Hydrogen Peroxide (H₂O₂))
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm wavelength)
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Compound Treatment (Cytotoxicity):
-
Prepare serial dilutions of the pyrazole derivatives in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.
-
Incubate for 24 hours.
-
-
Neuroprotection Treatment:
-
Pre-treatment: Remove the overnight medium and add 100 µL of medium containing the non-toxic concentrations of pyrazole derivatives (determined from the cytotoxicity test) or vehicle. Incubate for 2-12 hours.[13]
-
Toxin Induction: Add the neurotoxin (e.g., 6-OHDA) to all wells except the "control" group. The "toxin-only" group will receive the neurotoxin but no pyrazole pre-treatment.
-
Incubate for an additional 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the control group (vehicle-treated, no toxin), which is set to 100%.
Data Presentation: Example Results
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 4.5 |
| H₂O₂ (200 µM) | - | 48.2 ± 3.1 |
| Pyrazole Derivative 6g | 1 | 55.7 ± 4.2 |
| Pyrazole Derivative 6g + H₂O₂ | 1 | 75.3 ± 5.0 |
| Pyrazole Derivative 6g | 10 | 98.5 ± 6.1 |
| Pyrazole Derivative 6g + H₂O₂ | 10 | 91.8 ± 4.8 |
Protocol 2: Assessment of Intracellular Oxidative Stress (DCFH-DA Assay)
Rationale: Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a primary driver of neuronal damage in many neurodegenerative diseases.[5][14][15] The DCFH-DA assay is widely used to measure intracellular ROS levels. Non-fluorescent DCFH-DA diffuses into the cell, where it is hydrolyzed by esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y) seeded in a black, clear-bottom 96-well plate
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed and treat cells with pyrazole derivatives and a neurotoxin (e.g., H₂O₂) as described in Protocol 1.
-
Loading with DCFH-DA:
-
After the treatment period, remove the culture medium and wash the cells gently with warm HBSS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Immediately measure the fluorescence intensity using a plate reader.
-
-
Analysis: Normalize the fluorescence of treated groups to the control group. A decrease in fluorescence in the compound + toxin group compared to the toxin-only group indicates a reduction in ROS.
Protocol 3: Evaluation of Apoptosis
Rationale: Apoptosis, or programmed cell death, is a controlled mechanism that eliminates damaged cells. In neurodegenerative diseases, this process can be aberrantly activated.[4] Assessing a compound's ability to inhibit apoptosis is key to understanding its neuroprotective mechanism. This can be achieved by measuring the externalization of phosphatidylserine (via Annexin V), changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and the activation of executioner caspases (e.g., caspase-3).[17][18]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer or fluorescence microscope
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate and imaging system
Step-by-Step Protocol (Western Blot for Bax/Bcl-2):
-
Cell Treatment and Lysis: Treat cells in 6-well plates as previously described. After treatment, wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay to ensure equal loading.[19]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the Bax/Bcl-2 ratio for each condition. A decrease in this ratio indicates an anti-apoptotic effect.
Data Presentation: Example Western Blot Quantification
| Treatment Group | Bax/Bcl-2 Ratio (Fold Change vs. Control) |
| Control | 1.0 |
| H₂O₂ (200 µM) | 4.2 |
| Pyrazole Derivative 6g (10 µM) + H₂O₂ | 1.5 |
Mechanistic Insights: Targeting the Mitochondrial Apoptosis Pathway
Many neuroprotective agents exert their effects by stabilizing mitochondrial function and preventing the initiation of the intrinsic apoptosis pathway. Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential (ΔΨm), and the release of cytochrome c into the cytoplasm. This triggers a caspase cascade, culminating in cell death. Pyrazole derivatives may act at several points in this pathway to preserve mitochondrial integrity and inhibit the downstream apoptotic machinery.
Protocol 4: Assessment of Neuroinflammation
Rationale: Neuroinflammation, driven by activated microglial cells, is a hallmark of many neurodegenerative conditions.[10] Compounds that can suppress the release of pro-inflammatory cytokines from microglia have significant therapeutic potential.[9][20] This protocol uses the BV2 microglial cell line stimulated with lipopolysaccharide (LPS) to model neuroinflammation.
Materials:
-
BV2 microglial cell line
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6 or reagents for qRT-PCR
-
RNA isolation kit and cDNA synthesis kit
Step-by-Step Protocol (ELISA):
-
Cell Seeding and Treatment: Seed BV2 cells in a 24-well plate. Pre-treat with non-toxic concentrations of pyrazole derivatives for 2 hours.
-
Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include control, LPS-only, and compound-only groups.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove debris.
-
ELISA: Perform ELISAs for TNF-α and IL-6 on the supernatants according to the manufacturer's protocol. This involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody and substrate.
-
Analysis: Generate a standard curve and calculate the concentration of cytokines in each sample. Compare the levels in the compound + LPS group to the LPS-only group. A significant reduction indicates an anti-inflammatory effect.[20]
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic framework for the preclinical in vitro evaluation of pyrazole derivatives as potential neuroprotective agents. By progressing through assessments of cytotoxicity, protection against neurotoxic insults, and elucidation of underlying mechanisms related to oxidative stress, apoptosis, and neuroinflammation, researchers can build a comprehensive profile for their lead compounds. Positive and reproducible results from these in vitro assays are a prerequisite for advancing candidates to more complex models, such as co-cultures, 3D organoids, and ultimately, in vivo animal models of neurodegenerative disease, which are essential for evaluating bioavailability, safety, and efficacy in a whole organism.[2][21][22]
References
- Sommer, A., Biber, K., & Kress, M. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods, 226, 101-108.
- Sharma, P., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets, 21(10), 940-951.
-
Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
Shah, S., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1503-1513. [Link]
-
CeBioND Consortium. (2019). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 377(2), 163-189. [Link]
-
Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. [Link]
-
Bovi, M., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 136. [Link]
-
Emulate, Inc. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate Bio. [Link]
-
Sharma, P., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Bentham Science. [Link]
-
Jones, C. (2022). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global. [Link]
-
JoVE. (2021). Assessing Mitochondrial Redox States in Neuro. Journal of Visualized Experiments. [Link]
-
Gijbels, K., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Cellular and Molecular Life Sciences, 80(11), 321. [Link]
-
Dagda, R. K., & Rice, M. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. Methods in Molecular Biology, 1560, 203-217. [Link]
-
Ferreira, M. U., et al. (2021). Determination of Cell Viability and Neuroprotection Potential by MTT Assay. MDPI. [Link]
-
L'Episcopo, F., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
-
O'Rourke, C., et al. (2017). Adapting tissue-engineered in vitro CNS models for high throughput study of neurodegeneration. Journal of Tissue Engineering. [Link]
-
ResearchGate. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? ResearchGate. [Link]
-
Dagda, R. K., & Strack, S. (Eds.). (2017). Techniques to investigate mitochondrial function in neurons. Humana Press. [Link]
-
ResearchGate. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. ResearchGate. [Link]
-
Bar-Rog, M., & Bar-Ziv, R. (2015). In Vivo Imaging of Human Neuroinflammation. Neurotherapeutics, 12(4), 856-874. [Link]
-
Loggia, M. L., et al. (2016). In Vivo Imaging of Human Neuroinflammation. ACS Chemical Neuroscience, 7(3), 264-275. [Link]
-
Little, D., et al. (2018). High content analysis of mitochondrial function in iPSC-derived neurons. UCL Discovery. [Link]
-
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. NeuroProof. [Link]
-
Saha, C., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images, 8(5). [Link]
-
Radbruch, A., & Zipp, F. (2012). Imaging Neuroinflammation – from Bench to Bedside. International Journal of Molecular Imaging. [Link]
-
Alexander, A. G., et al. (2014). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Molecular Neurodegeneration, 9, 23. [Link]
-
Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
-
Sances, S., et al. (2016). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 11(1), 19-29. [Link]
-
Zhang, X., et al. (2022). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neurology, 13, 988506. [Link]
-
NC3Rs. (n.d.). Reducing number of mice required for drug testing via development of first in vitro automated screening platform of injured mammalian brain. NC3Rs. [Link]
-
Cardozo-Pelaez, F., et al. (2005). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic Acids Research, 33(14), 4593-4603. [Link]
-
Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-10. [Link]
-
Xin, H., et al. (2019). Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines. RSC Advances, 9(60), 35058-35066. [Link]
-
Ali, A., et al. (2026). Exploring the Therapeutic Potential of Pyrazole-Based Scaffolds in Parkinson's Disease: Recent Progress and SAR Insights. Current Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis. ResearchGate. [Link]
-
Török, B., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 25(4), 863. [Link]
-
Saylam, M., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Kim, K. Y., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 49(1), 5. [Link]
-
Niedzielska, E., et al. (2023). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 12(2), 496. [Link]
-
Federico, A., et al. (2007). Oxidative stress, cell cycle, and neurodegeneration. Journal of Cellular and Molecular Medicine, 11(5), 951-971. [Link]
-
Wang, Y., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology, 11, 694. [Link]
-
Török, B., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Nappi, A., et al. (2019). Modulation of Apoptotic Cell Death and Neuroprotective Effects of Glutathione—L-Dopa Codrug Against H2O2-Induced Cellular Toxicity. International Journal of Molecular Sciences, 20(16), 4005. [Link]
-
Singh, A., et al. (2019). Oxidative Stress: A Key Modulator in Neurodegenerative Diseases. Molecules, 24(8), 1583. [Link]
Sources
- 1. emulatebio.com [emulatebio.com]
- 2. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. neuroproof.com [neuroproof.com]
- 13. turkjps.org [turkjps.org]
- 14. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03848E [pubs.rsc.org]
- 15. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]
- 16. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Modulation of Apoptotic Cell Death and Neuroprotective Effects of Glutathione—L-Dopa Codrug Against H2O2-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 22. auctoresonline.com [auctoresonline.com]
techniques for synthesizing pyrazole-sulfonamide hybrids
Protocols for De Novo Construction and Late-Stage Functionalization
Executive Summary
The pyrazole-sulfonamide hybrid scaffold is a cornerstone in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor) and emerging anticancer agents. This structural motif combines the pharmacophoric rigidity of the pyrazole ring with the hydrogen-bonding and zinc-binding capabilities of the sulfonamide group.
This guide details two distinct synthetic strategies:
-
De Novo Cyclocondensation: The industry-standard route for constructing the pyrazole ring from acyclic precursors, offering high convergence but requiring strict regiochemical control.
-
Late-Stage Functionalization: A modular approach for diversifying pre-formed pyrazoles, ideal for Structure-Activity Relationship (SAR) exploration.
Strategic Synthetic Analysis
The synthesis of pyrazole-sulfonamide hybrids can be approached via three primary disconnections. The choice depends on the availability of starting materials and the specific substitution pattern required.
Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies for accessing pyrazole-sulfonamide hybrids.
Protocol A: De Novo Cyclocondensation
Best for: Large-scale synthesis of 1,5-diarylpyrazoles (e.g., Celecoxib).[1]
This method involves the condensation of 4-hydrazinobenzenesulfonamide with a 1,3-diketone . The reaction proceeds via a hydrazone intermediate followed by cyclization and dehydration.
Critical Control Point: Regioselectivity
When using unsymmetrical 1,3-diketones, two regioisomers (1,3,5- vs 1,3,4-substituted) are possible.[1]
-
Expert Insight: The use of hydrazine hydrochloride salts typically favors the 1,3-isomer, whereas free hydrazine often favors the 1,5-isomer due to electronic and steric factors [1].[1]
-
Solvent Effect: Fluorinated solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can dramatically enhance regioselectivity towards the 1,5-isomer by activating the carbonyls via hydrogen bonding [2].
Step-by-Step Protocol
Reagents:
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.0 equiv)
-
1,3-Diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) (1.0 equiv)[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Piperidine or TEA (catalytic amount)
Procedure:
-
Preparation: Dissolve the 1,3-diketone (5 mmol) in EtOH (20 mL) in a round-bottom flask.
-
Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (5 mmol).
-
Catalysis: Add a catalytic amount of piperidine (3-4 drops).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).
-
Self-Validation: The disappearance of the hydrazine spot and the appearance of a fluorescent pyrazole spot under UV indicates progress.
-
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold EtOH. Recrystallize from EtOH/Water to obtain the pure regioisomer.
Figure 2: Mechanistic pathway of the cyclocondensation reaction.
Protocol B: Late-Stage Sulfonylation
Best for: Generating libraries of analogs with different sulfonamide substituents.
This modular approach couples a pre-formed aminopyrazole with a sulfonyl chloride . It avoids the regioselectivity issues of cyclocondensation but requires the synthesis of the aminopyrazole precursor.
Step-by-Step Protocol
Reagents:
-
Aminopyrazole derivative (1.0 equiv)
-
Sulfonyl Chloride (e.g., benzenesulfonyl chloride) (1.1 equiv)[1]
-
Base: Pyridine (also acts as solvent) or Triethylamine (TEA) in DCM.
Procedure:
-
Dissolution: Dissolve the aminopyrazole (2 mmol) in dry Pyridine (5 mL) at 0°C (ice bath).
-
Coupling: Dropwise add the sulfonyl chloride (2.2 mmol).
-
Caution: The reaction is exothermic. Maintain temperature <5°C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.
-
Quench: Pour the reaction mixture into ice-cold water (50 mL). Acidify slightly with 1N HCl to pH 4–5 to precipitate the sulfonamide.
-
Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, dry over Na2SO4, and purify via flash column chromatography.[1]
Green Chemistry Variation: For a more sustainable approach, perform the reaction in water using Na2CO3 as the base. This "on-water" reaction often proceeds faster due to hydrophobic effects [3].
Quality Control & Characterization
Trustworthy identification relies on specific spectroscopic signatures.[2]
| Feature | 1H NMR Signature (DMSO-d6) | Significance |
| Pyrazole C4-H | Singlet, δ 6.5 – 7.2 ppm | Confirms pyrazole ring formation. |
| Sulfonamide NH2 | Broad Singlet, δ 7.2 – 7.5 ppm | Confirms presence of unsubstituted sulfonamide (D2O exchangeable).[1] |
| Regioisomer Check | NOESY / COSY | Critical: Cross-peaks between N-Aryl protons and C5-substituent protons confirm 1,5-substitution. |
| Mass Spectrometry | [M+H]+ or [M-H]- | Confirms molecular weight. Sulfonamides often show characteristic fragmentation. |
Troubleshooting Guide (Expert Insights)
| Problem | Probable Cause | Corrective Action |
| Mixture of Regioisomers | Unsymmetrical diketone + Free Hydrazine | Switch to Hydrazine Hydrochloride salt. Use HFIP or TFE as solvent to direct regioselectivity [2]. |
| Low Yield (Cyclocondensation) | Incomplete dehydration | Add a few drops of Glacial Acetic Acid or use a Dean-Stark trap (if using toluene) to remove water. |
| Oily Product (Sulfonylation) | Pyridine retention | Wash organic layer thoroughly with CuSO4 solution (removes pyridine) or 1N HCl. |
| No Reaction (Steric Hindrance) | Bulky diketone substituents | Switch to Microwave Irradiation (120°C, 10-20 min) to overcome activation energy barriers [4]. |
References
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. Link
-
Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. Journal of Organic Chemistry. Link
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Link
-
Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure. Semantic Scholar. Link
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Link
Sources
Application Note: Pyrazole Derivatives as Precursors in Advanced Organic Synthesis
Introduction & Mechanistic Rationale
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor)[1]. As a privileged scaffold in medicinal chemistry, the pyrazole nucleus is foundational to numerous FDA-approved drugs, including COX-2 inhibitors (e.g., celecoxib), kinase inhibitors, and anti-obesity agents[2].
From a synthetic perspective, pyrazole is a
Divergent Synthetic Workflows
Divergent synthetic pathways of pyrazole precursors via N-arylation and C4-arylation.
Application Note 1: Regioselective N-Arylation via Chan-Lam Coupling
Causality & Experimental Design
Historically, N-arylation of heterocycles relied on Buchwald-Hartwig amination, which necessitates strong bases, expensive palladium ligands, and strictly anaerobic conditions[3][4]. The Chan-Lam coupling provides a superior alternative for pyrazole precursors by utilizing copper(II) acetate and arylboronic acids[3][5].
The causality behind this experimental choice lies in the oxidative nature of the catalytic cycle. Unlike traditional cross-couplings, the Chan-Lam reaction requires exposure to ambient air (oxygen) to reoxidize the copper catalyst, allowing the reaction to proceed smoothly at room temperature[3][6]. This mild environment prevents the degradation of thermally sensitive functional groups on the pyrazole ring.
Self-Validating Protocol: N-Arylation of 1H-Pyrazole
Reagents: 1H-pyrazole derivative (1.0 equiv), Arylboronic acid (1.5 equiv), Cu(OAc)₂ (0.1 equiv), Pyridine (2.0 equiv), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Initiation: In an open-air round-bottom flask, dissolve the 1H-pyrazole precursor (1.0 mmol) and arylboronic acid (1.5 mmol) in 10 mL of anhydrous DCM.
-
Catalyst Addition: Add anhydrous Cu(OAc)₂ (0.1 mmol) followed by pyridine (2.0 mmol).
-
Self-Validation Check: The addition of pyridine will cause the suspension to transition from a pale blue to a deep, vibrant blue/green color, confirming the formation of the active Cu(II)-amine coordination complex.
-
-
Aerobic Stirring: Stir the reaction mixture vigorously at room temperature (20–25°C) for 12–24 hours. Leave the flask uncapped or loosely covered with a Kimwipe to ensure continuous oxygen diffusion, which is mandatory for the Cu(I) to Cu(II) reoxidation turnover[6].
-
Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar 1H-pyrazole spot and the emergence of a less polar, UV-active spot indicates successful N-arylation.
-
Workup & Purification: Filter the crude mixture through a short pad of Celite to remove insoluble copper salts, eluting with excess EtOAc. Wash the filtrate with 1M aqueous HCl to remove residual pyridine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Application Note 2: C4-Arylation via Microwave-Promoted Suzuki-Miyaura Coupling
Causality & Experimental Design
While the N1, C3, and C5 positions of pyrazoles are electronically primed for functionalization, the C4 position is notoriously unreactive toward cross-coupling without pre-activation[7]. To synthesize 4-aryl pyrazoles, researchers must utilize 4-halopyrazoles or 4-pyrazolyl triflates as precursors[7][8].
The causality for employing microwave irradiation in this protocol is kinetic. Traditional thermal heating for C4-Suzuki couplings often requires 12–24 hours of reflux, leading to proto-dehalogenation side reactions. Microwave irradiation accelerates the oxidative addition of the Pd catalyst into the sterically hindered C4-halogen bond, reducing reaction times to minutes while drastically improving yields[8][9].
Self-Validating Protocol: C4-Arylation of 4-Iodopyrazole
Reagents: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Cs₂CO₃ (2.0 equiv), DME/H₂O (10:4 v/v).
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent & Catalyst: Add a degassed mixture of Dimethoxyethane (DME) and deionized water (10:4 ratio, 3.5 mL total). Add Pd(PPh₃)₄ (0.05 mmol) quickly to minimize air exposure.
-
Causality Note: The biphasic DME/H₂O solvent system is critical; water dissolves the inorganic base to generate the reactive boronate species, while DME solubilizes the organic precursors and stabilizes the microwave heating profile[9].
-
-
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 110°C for 15 minutes.
-
Self-Validation Check: The system pressure should spike and stabilize as the solvent reaches the superheated state. A color change to dark brown/black indicates the precipitation of Pd(0) black, signaling the completion of the catalytic cycle.
-
-
Workup: Cool the vial to room temperature. Dilute with EtOAc (10 mL) and separate the layers. Extract the aqueous layer twice with EtOAc. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation: Confirm the regioselectivity of the C4-arylation via ¹H NMR. The disappearance of the characteristic C4-proton singlet (typically around
7.5 ppm in the precursor) and the retention of the C3/C5 protons confirm successful C4 substitution.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes of the two primary pyrazole functionalization strategies discussed above, providing a quick-reference benchmark for experimental design.
| Reaction Type | Target Site | Catalyst / Reagents | Temp / Time | Atmosphere | Typical Yield | Key Advantage |
| Chan-Lam Coupling | N1 (Amine) | Cu(OAc)₂, Pyridine, Arylboronic acid | 25°C / 12-24 h | Open Air (O₂) | 75–90% | Mild conditions; tolerates sensitive functional groups[3][10]. |
| Suzuki-Miyaura (MW) | C4 (Carbon) | Pd(PPh₃)₄, Cs₂CO₃, Arylboronic acid | 110°C / 15 min | Sealed (Argon) | 80–95% | Rapid synthesis; overcomes C4 steric/electronic deactivation[8][9]. |
| Traditional Buchwald-Hartwig | N1 (Amine) | Pd₂(dba)₃, BINAP, NaOtBu, Aryl halide | 90°C / 18 h | Strict Argon | 50–70% | Useful when boronic acids are unavailable, but requires harsh base[3]. |
References
1.[11] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed (NIH). Available at:[Link] 2.[12] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at:[Link] 3.[9] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of Chemical and Pharmaceutical Research. Available at:[Link] 4.[7] Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4‑Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry (Figshare). Available at:[Link] 5.[8] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Society. Available at:[Link] 6.[1] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at:[Link] 7.[5] Synthetic applications and methodology development of Chan–Lam coupling: a review. ResearchGate. Available at:[Link] 8.[2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (NIH). Available at:[Link] 9.[10] Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at:[Link] 10.[6] Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. PMC (NIH). Available at:[Link] 11.[3] Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry. Available at:[Link] 12.[4] Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
challenges in pyrazole derivative purification
Technical Support Center: Pyrazole Derivative Purification
Introduction: The Pyrazole Paradox
Pyrazoles are deceptive. Structurally simple, these five-membered heterocycles are cornerstones of modern medicinal chemistry (e.g., Celecoxib, Ruxolitinib). However, their purification presents a "hydra" of challenges: amphoterism, annular tautomerism, and regioisomer similarity.
This guide moves beyond standard textbook advice. It addresses the specific physicochemical behaviors of the pyrazole ring that cause chromatographic failure and yield loss.
Module 1: Chromatographic Tailing & "Streaking"
The Issue: "My pyrazole derivative streaks from the baseline to the solvent front on silica gel, making separation impossible."
The Science (Causality):
Silica gel is acidic (
Troubleshooting Protocol:
Q: How do I stop the streaking? A: You must suppress silanol ionization or block the interaction sites.[1][2]
Step-by-Step Solution:
-
The "TEA" Block: Pre-treat your silica gel or modify your mobile phase with 1% Triethylamine (TEA).
-
Mechanism:[2] TEA is a stronger base than most pyrazoles. It sacrificially binds to the acidic silanol sites, smoothing the "road" for your compound [2].
-
Protocol: Slurry pack your column using Hexane:EtOAc + 1% TEA. Once packed, flush with 2 column volumes of the starting mobile phase (also containing 1% TEA).
-
-
The Ammonia Alternative: If your compound is sensitive to TEA or difficult to remove, use DCM:MeOH:NH4OH (e.g., 90:9:1). The ammonia serves the same blocking function but is more volatile.
-
Stationary Phase Switch: If silica fails, switch to Neutral Alumina . Alumina is less acidic and reduces the "stickiness" of basic heterocycles.
Visualization: Tailing Troubleshooting Logic
Caption: Decision matrix for mitigating pyrazole-silanol interactions during flash chromatography.
Module 2: The Regioisomer Nightmare (1,3 vs. 1,5)
The Issue: "I synthesized an N-alkyl pyrazole, but I have a mixture of 1,3- and 1,5-isomers. They co-elute on TLC."
The Science (Causality): When alkylating an asymmetric pyrazole (or cyclizing with hydrazine), you often get two regioisomers. While their polarities are similar, their dipole moments differ slightly due to the vector sum of the lone pairs and substituents.
Data Table: Isomer Differentiation
| Feature | 1,3-Isomer (Meta-like) | 1,5-Isomer (Ortho-like) | Separation Strategy |
| Polarity | Generally Less Polar | Generally More Polar | 1,3 elutes first on Silica |
| Sterics | Substituents far apart | Substituents adjacent (crowded) | 1,5 often crystallizes differently |
| NOE NMR | NOE between N-Methyl and C5-H | NOE between N-Methyl and C5-Substituent | Definitive ID method [3] |
| Boiling Pt. | Lower (More Volatile) | Higher | Distillation (for simple alkyls) [4] |
Troubleshooting Protocol:
Q: How do I separate them if they overlap on TLC? A: You must exploit the subtle dipole differences by changing the selectivity of your solvent system, not just the strength.
-
Solvent Swapping:
-
If Hexane:EtOAc fails, switch to DCM:Acetone or Toluene:EtOAc. Toluene often provides better separation for aromatic pyrazoles due to
interactions.
-
-
The "Gradient Shallowing" Technique:
-
Run a very shallow gradient (e.g., 0% to 10% EtOAc over 20 column volumes). High-resolution separation requires maximizing the number of theoretical plates.
-
-
Regioselective Synthesis (Prevention):
-
Instead of separating later, control the synthesis. Use bulky protecting groups or specific metal catalysts (e.g., Cu-catalyzed coupling) to favor one isomer over the other [5].
-
Critical Note on Tautomerism: If your pyrazole is not N-substituted (it has an N-H), the 1,3 and 1,5 forms are tautomers , not separable isomers. They exist in rapid equilibrium. You cannot separate "3-methylpyrazole" from "5-methylpyrazole" because they are the same substance in solution [6].
Module 3: Scavenging Metal Catalysts (Pd/Cu)
The Issue: "My Suzuki coupling worked, but the product is grey/brown, and I can't remove the Palladium."
The Science (Causality):
Pyrazoles are excellent ligands. The
Troubleshooting Protocol:
Q: Celite filtration didn't work. What now? A: You need a chelator with a higher affinity for Pd than your pyrazole.
Comparative Scavenger Table:
| Method | Efficiency for Pyrazoles | Pros | Cons |
| Celite | Low | Cheap, fast | Only removes bulk metal, not soluble complexes |
| SiliaMetS® Thiol | High | High affinity, easy filtration | Expensive, requires incubation time |
| Activated Carbon | Medium | General purpose | Can adsorb product; messy |
| DMT (Dimercaptotriazine) | Very High | Specific for Pd | Can be hard to remove excess scavenger |
Workflow:
-
Dissolve crude product in THF or MeOH (10 mL/g).
-
Add SiliaMetS® Thiol (or equivalent thiourea scavenger) at 5 wt% relative to the crude mass.
-
Stir at 40°C for 4 hours (Heat is crucial to dissociate the Pd-Pyrazole bond).
-
Filter through a 0.45 µm PTFE membrane.
-
Evaporate and check color.
Module 4: Crystallization & Solubility
The Issue: "My product oils out instead of crystallizing."
The Science (Causality): Highly substituted pyrazoles often have "greasy" alkyl chains and rigid aromatic rings, leading to low melting points or glass formation. Oiling out occurs when the temperature drops too fast or the supersaturation is too high, causing liquid-liquid phase separation before nucleation.
Troubleshooting Protocol:
Q: What is the "Golden Solvent" for pyrazoles? A: Ethanol (EtOH) or Isopropanol (IPA) are the best starting points because pyrazoles form favorable hydrogen bonds with alcohols [1].
The "Anti-Solvent" Drop Method:
-
Dissolve the "oil" in the minimum amount of warm Ethanol.
-
Add Water (the anti-solvent) dropwise until persistent turbidity appears.
-
Add one drop of Ethanol to clear it.
-
Scratch the glass side with a spatula to induce nucleation.
-
Let it stand at room temperature (do not put it in the fridge immediately; rapid cooling promotes oiling).
Visualization: Crystallization Workflow
Caption: Anti-solvent crystallization protocol specifically for hydrophobic pyrazole derivatives.
References
-
BenchChem Technical Support. (2025).[3][4][5] Purification of Pyrazolone Derivatives: Troubleshooting & Optimization. Retrieved from
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from
-
Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers. Retrieved from
-
Rusak, V. et al. (2025).[6] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate. Retrieved from
-
American Chemical Society. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles. ACS Publications. Retrieved from
-
Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from
Sources
optimizing reaction conditions for pyrazole synthesis
Technical Support Center: Pyrazole Synthesis Optimization Status: Online | Operator: Senior Application Scientist | Ticket: #PYR-OPT-2026
Introduction: Beyond the Textbook
Welcome to the technical support hub for heterocycle synthesis. If you are reading this, you likely aren't struggling with the concept of mixing a hydrazine and a 1,3-dicarbonyl; you are struggling with the reality of it: inseparable regioisomers, tarry byproducts, and yields that refuse to break 50%.
As a Senior Application Scientist, I have seen that pyrazole synthesis is rarely about "making the bond"—it is about controlling the pathway . The following guide is structured to troubleshoot your specific pain points using field-proven, mechanistic interventions.
Module 1: The Regioselectivity Crisis
User Issue: "I am performing a Knorr synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine, but I'm getting a 1:1 or 60:40 mixture of isomers. How do I force a single regioisomer?"
The Diagnostic
In the condensation of a substituted hydrazine (
-
Electronic Control: The more nucleophilic nitrogen (usually the
) attacks the more electrophilic carbonyl. -
Steric Control: The bulky hydrazine substituent avoids the bulky carbonyl substituent.
The Problem: In standard solvents (EtOH/MeOH), these factors often oppose each other or are too weak to discriminate, leading to mixtures.
The Solution: Solvent & Catalyst Engineering
Do not rely on thermodynamics alone. You must kinetically bias the reaction.
Protocol A: The Fluorinated Solvent Switch (Hydrogen Bond Activation) Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) are not just solvents; they are active participants. They form strong hydrogen-bond networks that can activate the harder carbonyl, effectively increasing its electrophilicity and directing the attack.
-
Step 1: Dissolve 1,3-dicarbonyl (1.0 equiv) in HFIP (0.5 M).
-
Step 2: Add substituted hydrazine (1.1 equiv) dropwise at 0°C.
-
Step 3: Stir at room temperature. Note: HFIP accelerates the rate significantly; monitor by LCMS at 30 mins.
-
Result: Often shifts ratios from 1:1 to >95:5 favoring the isomer formed by attack on the most activated carbonyl.
Protocol B: Lewis Acid Catalysis (The "Hard" Activator) If solvents fail, use a "hard" Lewis acid to chelate the dicarbonyl.
-
Reagent: Zn(OTf)
or Yb(OTf) (5-10 mol%). -
Mechanism: The metal coordinates to the dicarbonyl oxygens. If the dicarbonyl has different steric bulk, the metal coordination sphere will block one site, forcing the hydrazine to attack the open site.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision matrix for optimizing regioselectivity in Knorr pyrazole synthesis.
Module 2: Reaction Kinetics & Green Optimization
User Issue: "My reaction takes 24 hours at reflux and the yield is poor due to degradation. How can I accelerate this?"
The Diagnostic
Traditional reflux in ethanol is kinetically inefficient for deactivated substrates. Furthermore, prolonged heating promotes hydrazine decomposition and oligomerization of the dicarbonyl.
The Solution: The Hydrophobic Effect & Microwave
Water is often a superior solvent for pyrazole synthesis, even for water-insoluble reactants. This is known as "On-Water" chemistry. The hydrophobic effect forces the organic reactants into interfacial microdroplets, effectively increasing local concentration and accelerating the rate.
Comparative Data: Synthesis of 3,5-Dimethyl-1-phenylpyrazole
| Parameter | Conventional Method | Optimized Green Method |
| Solvent | Ethanol (Reflux) | Water (Microwave/On-Water) |
| Catalyst | HCl or AcOH (often required) | None (or Nano-ZnO) |
| Time | 4 - 24 Hours | 10 - 20 Minutes |
| Yield | 65 - 75% | 88 - 95% |
| Workup | Solvent evaporation + Column | Filtration (Product precipitates) |
Protocol: Microwave-Assisted Aqueous Synthesis
-
Vessel: 10 mL microwave vial.
-
Charge: 1,3-diketone (1.0 mmol), Hydrazine derivative (1.1 mmol), Water (3 mL).
-
Additive: If reactants are highly crystalline, add L-Tyrosine (10 mol%) or Nano-ZnO as a phase transfer catalyst/surfactant.
-
Conditions: Irradiate at 120°C for 10–15 minutes.
-
Workup: Cool to RT. The pyrazole is usually a solid that precipitates out of the water. Filter and wash with cold water.[1] No column chromatography required.
Module 3: Purification Troubleshooting
User Issue: "My product is an oil that co-elutes with impurities on silica gel. I cannot get it pure."
The Diagnostic
Pyrazoles are "sticky" on silica due to the basic nitrogen (N2). They often streak or tail, making separation from polar byproducts difficult.
The Solution: pH-Swing Extraction (The "Invisible" Column)
Many pyrazoles are amphoteric or weakly basic. You can use this to purify them without chromatography.[2]
Protocol: The Acid-Base Wash
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc).
-
Acid Extraction: Extract the organic layer with 1M HCl (3x).
-
Wash: Wash the combined aqueous acidic layer with fresh EtOAc to remove trapped organics.
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or NH
OH until pH > 10. -
Recovery: Extract the cloudy aqueous mixture with EtOAc (3x), dry over Na
SO , and concentrate.-
Result: High-purity pyrazole free of neutral byproducts.
-
Module 4: Advanced Mechanistic Workflow
For complex syntheses where standard Knorr conditions fail completely, researchers often switch to [3+2] Cycloaddition . This method is strictly regioselective but requires different precursors (Diazo compounds + Nitroolefins/Alkynes).
Visualization: The Synthetic Landscape
Figure 2: Comparison of Knorr vs. [3+2] Cycloaddition pathways. Note that [3+2] often requires an oxidation or elimination step to aromatize.
References
-
Regioselectivity in Knorr Synthesis
-
Lewis Acid Catalysis
-
Green Chemistry & Microwave
-
Method: "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets." Journal of the American Chemical Society, 2025 (Recent advances in microdroplet chemistry).
-
Review: "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives." RSC Advances, 2024.
-
-
Alternative Regioselective Methods ([3+2])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pradeepresearch.org [pradeepresearch.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Structures
Welcome to the Pyrazole NMR Troubleshooting Center. Pyrazoles are ubiquitous motifs in medicinal chemistry and drug development. However, their dynamic structural nature often leads to complex, broadened, or highly variable Nuclear Magnetic Resonance (NMR) spectra. As an Application Scientist, I have designed this guide to provide causality-driven explanations, self-validating protocols, and authoritative insights to help you resolve tautomerism, solvent effects, and assignment ambiguities.
Diagnostic Workflow
Diagnostic workflow for resolving unexpected pyrazole NMR shifts.
Module 1: Annular Tautomerism (The Broad Signal Dilemma)
Q: Why are my C3/C5 and H3/H5 signals broadened, missing, or appearing as an averaged set?
The Causality: Pyrazoles unsubstituted at the N1 position undergo rapid annular prototropic tautomerism—a continuous proton exchange between the N1 and N2 atoms[1]. When the rate of this exchange is comparable to the NMR timescale, the signals for positions 3 and 5 (which rapidly alternate between being adjacent to an NH or an N=) coalesce[2]. This leads to severe line broadening or a single averaged peak. Furthermore, the N-H proton itself often appears as a very broad signal (typically 10–14 ppm) due to both chemical exchange and quadrupolar relaxation from the adjacent 14N nucleus[1].
Self-Validating Protocol 1: Variable Temperature (VT) NMR To validate that line broadening is caused by tautomerism rather than poor shimming or paramagnetic impurities, you must alter the exchange kinetics using VT-NMR[1]. This system is self-validating: if the broadening is dynamic, temperature changes will predictably alter the lineshape.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10-15 mg of the pyrazole in a low-freezing-point deuterated solvent (e.g., CD2Cl2 or Toluene-d8 for cooling; DMSO-d6 for heating)[1].
-
Cooling (Decoupling the Exchange): Lower the probe temperature in 10 K increments (down to ~200 K). Validation: The broad averaged signals will first coalesce further, then gradually split (decohere) into two distinct, sharp sets of signals representing the individual tautomers in the slow-exchange regime[2].
-
Heating (Accelerating the Exchange): Alternatively, raising the temperature (e.g., to 350 K in DMSO-d6) will accelerate the exchange. Validation: The broad peaks will sharpen into a single, well-defined, time-averaged signal[1].
Module 2: Solvent-Induced Chemical Shift Variations
Q: Why do my pyrazole chemical shifts change drastically when I switch from CDCl3 to DMSO-d6?
The Causality: The tautomeric equilibrium and the aggregation state of pyrazoles are highly dependent on the solvent's hydrogen-bonding capacity[2]. In non-polar, non-hydrogen-bonding solvents like CDCl3, pyrazoles tend to self-associate, forming hydrogen-bonded dimers or oligomers[2]. This self-association deshields the N-H proton, pushing it further downfield. In contrast, highly polar, hydrogen-bonding solvents like DMSO-d6 disrupt these dimers, forming strong solute-solvent hydrogen bonds and stabilizing the monomeric form[3]. This fundamentally alters the electron density distribution across the pyrazole ring, shifting both 13C and 15N resonances.
Quantitative Data Summary Table 1: Characteristic NMR Chemical Shifts & Solvent Effects in Pyrazoles
| Nucleus | Solvent Environment | Typical Shift Range (ppm) | Phenomenon / Structural State |
| 1H (N-H) | CDCl3 | 10.0 – 12.0 (Broad) | Self-association (Dimers/Oligomers); rapid exchange[1]. |
| 1H (N-H) | DMSO-d6 | 12.0 – 14.0 (Sharper) | Monomeric state; strong H-bonding to DMSO oxygen[3]. |
| 13C (C3/C5) | CDCl3 (Room Temp) | 130.0 – 140.0 (Averaged) | Fast tautomeric exchange averages C3 and C5 shifts[4]. |
| 15N (N1) | DMSO-d6 | ~190.0 – 195.0 | Pyrrole-like nitrogen (Hydrogen-bearing)[3]. |
| 15N (N2) | DMSO-d6 | ~245.0 – 265.0 | Pyridine-like nitrogen (Lone pair)[3]. |
Module 3: Resolving Ambiguity with 15N NMR
Q: My 1H and 13C spectra are too overlapped to assign the substitution pattern. What is the most definitive method?
The Causality: 15N NMR is exceptionally sensitive to the local electronic environment, making it the gold standard for pyrazole characterization. The pyrrole-like nitrogen (N-H) typically resonates around 190 ppm, while the pyridine-like nitrogen (=N-) resonates significantly further downfield, around 245-265 ppm[3]. By utilizing 2D 1H-15N HMBC, you can trace long-range couplings (2J and 3J) from the pyrazole ring protons or substituent protons directly to the specific nitrogen atoms, definitively anchoring the regiochemistry without relying on ambiguous 1H shifts[1].
Self-Validating Protocol 2: 1H-15N HMBC Regiochemical Assignment This protocol validates the exact position of substituents by mapping the nitrogen backbone.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a highly concentrated sample (~20-30 mg) in 0.6 mL of DMSO-d6 (DMSO is preferred to slow down the proton exchange rate and sharpen the N-H coupling)[1].
-
Experiment Setup: Set up a 2D 1H-15N HMBC experiment optimized for long-range coupling constants (typically J = 5-8 Hz).
-
Execution: Ensure the spectral width in the indirect (15N) dimension covers at least 150 to 300 ppm (referenced to liquid ammonia at 0 ppm or nitromethane at 380 ppm)[4].
-
Data Interpretation:
-
Look for cross-peaks between the N-methyl or N-aryl substituent protons and the adjacent N1 atom.
-
The H3 proton will show a strong 2J coupling to N2 and a 3J coupling to N1.
-
Validation: If the compound is an N-unsubstituted pyrazole undergoing fast exchange, you will observe a single averaged 15N signal cross-correlating with both H3 and H5[4].
-
References
1.2, fu-berlin.de 2.3, nih.gov 3. 1, benchchem.com 4.4, semanticscholar.org
Sources
Technical Support Center: Enhancing the Stability of 3-Oxopropanal Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for enhancing the stability of 3-oxopropanal derivatives, a class of compounds known for their synthetic utility and inherent reactivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to address the unique challenges encountered during their handling, storage, and use in experimental settings.
Introduction: The Challenge of Instability
3-Oxopropanal, also known as malondialdehyde (MDA), and its derivatives are versatile 1,3-dicarbonyl compounds. Their bifunctional nature makes them valuable building blocks in organic synthesis. However, this reactivity is also the source of their significant instability. The primary challenge arises from their susceptibility to a variety of degradation pathways, including self-condensation, polymerization, and hydration. Understanding these pathways is the first step toward mitigating them.
Under acidic conditions, 3-oxopropanal derivatives are prone to polymerization. Conversely, in neutral or physiological conditions, they can exist as their conjugate base, which is relatively more stable to self-condensation[1]. The aldehyde functional group is also readily oxidized to a carboxylic acid, particularly in the presence of air[2].
This guide will provide you with the knowledge and tools to effectively manage these stability issues, ensuring the integrity of your compounds and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my 3-oxopropanal derivative is degrading?
A1: 3-Oxopropanal derivatives are susceptible to several degradation pathways due to their reactive dicarbonyl structure. The main reasons for degradation are:
-
Aldol Condensation: The presence of both an aldehyde and an enolizable ketone allows for self-condensation reactions, leading to oligomers and polymers[3].
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to atmospheric oxygen[2].
-
Hydration: The aldehyde can exist in equilibrium with its gem-diol (hydrate) form in aqueous solutions, which can alter its reactivity and analytical profile[3].
-
Retro-Claisen Condensation: Under basic conditions, the carbon-carbon bond between the carbonyls can cleave[3].
-
Keto-Enol Tautomerism: These compounds exist as an equilibrium mixture of keto and enol tautomers. The enol form, while stabilized by intramolecular hydrogen bonding, can be more reactive towards certain reagents[4].
Q2: How does pH impact the stability of my compound?
A2: pH is a critical factor in the stability of 3-oxopropanal derivatives. Both acidic and basic conditions can accelerate degradation.
-
Acidic Conditions (pH < 7): Can catalyze aldol-type condensation reactions and hydration of the aldehyde[3].
-
Basic Conditions (pH > 7): Promote the formation of the enolate, which can lead to both aldol condensation and retro-Claisen reactions[3][5]. For many derivatives, a slightly acidic to neutral pH range (pH 4-7) offers the best stability[5].
Q3: What are the ideal storage conditions for 3-oxopropanal derivatives?
A3: To maximize shelf-life, these compounds should be stored with the following precautions:
-
Temperature: Store at low temperatures (2-8°C is common, with -20°C for long-term storage) to reduce the rate of degradation reactions[6].
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation[3].
-
Purity: Ensure the compound is free of acidic or basic impurities which can act as catalysts for degradation[3].
-
Light: Protect from light, which can potentially catalyze degradation pathways.
A4: Unexpected spots or peaks are often indicative of degradation or side reactions. Common culprits include:
-
Aldol Adducts/Condensation Products: These will have higher molecular weights than your starting material.
-
Oxidized Product: The corresponding carboxylic acid may be present.
-
Hydrate (Gem-diol): While often in equilibrium, the hydrate may be observed under certain analytical conditions.
-
Retro-Claisen Products: Simpler ketone and ester/acid fragments may be detected.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of 3-oxopropanal derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield | Degradation of the starting material before or during the reaction. | 1. Verify Starting Material Purity: Before use, check the purity of the 3-oxopropanal derivative by NMR or LC-MS. Purify if necessary. 2. Control Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate[3]. 3. Minimize Reaction Time: Optimize the reaction to reduce the time the compound is exposed to potentially destabilizing conditions[3]. 4. Use an Inert Atmosphere: If oxidation is suspected, perform the reaction under nitrogen or argon. |
| Formation of a precipitate or polymer | Self-condensation (aldol reaction). | 1. Lower the Concentration: Run the reaction in a more dilute solution to disfavor bimolecular condensation. 2. Control pH: Avoid strongly basic or acidic conditions. Use non-nucleophilic bases if a base is required. 3. Use a Protecting Group: If the aldehyde is not the desired reactive site, protect it as a cyclic acetal (see Protocol 1). |
| Inconsistent analytical results | On-column degradation or instability in the analytical solvent. | 1. Use Freshly Prepared Samples: Analyze samples as quickly as possible after preparation. 2. Control Sample pH: Buffer the analytical sample if pH sensitivity is observed. 3. Modify Analytical Method: Use a shorter analysis time or a lower column temperature. Ensure the solvent is compatible with the compound's stability. |
| Difficulty with aqueous workup | Degradation in acidic or basic aqueous layers. | 1. Minimize Contact Time: Perform extractions quickly and avoid letting the compound sit in aqueous layers for extended periods. 2. Use Mild Conditions: Use dilute acids/bases (e.g., saturated sodium bicarbonate, dilute HCl) and cold solutions for washing. 3. Back-extract: If the compound is extracted into an organic layer, washing with brine can help remove residual water and acid/base. |
Stabilization Strategies & Experimental Protocols
When the inherent instability of a 3-oxopropanal derivative interferes with a desired transformation, two effective strategies are the use of protecting groups or conversion to a more stable derivative.
Protection via Cyclic Acetal Formation
The aldehyde functionality can be selectively protected as a cyclic acetal, which is stable to basic and nucleophilic conditions[7]. 1,3-dioxolanes and 1,3-dioxanes are common choices[8].
Protocol 1: Formation of a 1,3-Dioxolane Derivative
This protocol describes the protection of a generic 3-oxopropanal derivative using ethylene glycol.
Materials:
-
3-Oxopropanal derivative (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 3-oxopropanal derivative and toluene.
-
Add ethylene glycol and a catalytic amount of p-TSA.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion[8].
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of triethylamine or washing with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cyclic acetal by column chromatography.
Deprotection: The acetal can be readily cleaved to regenerate the aldehyde by treatment with aqueous acid (e.g., dilute HCl in acetone/water)[8].
Stabilization via Enamine Formation
Reaction with a secondary amine converts the highly reactive 3-oxopropanal derivative into a more stable β-ketoenamine. Enamines are less susceptible to self-condensation and can be handled more easily[9].
Protocol 2: Formation of a Stable β-Ketoenamine
This protocol details the conversion of a 3-oxopropanal derivative to a stable enamine using a cyclic secondary amine like pyrrolidine.
Materials:
-
3-Oxopropanal derivative (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Hexane or Toluene
-
Dean-Stark apparatus (optional, for higher boiling solvents)
Procedure:
-
Dissolve the 3-oxopropanal derivative in hexane or toluene in a round-bottom flask.
-
Add pyrrolidine to the solution. A catalytic amount of acid is sometimes used but is often not necessary.
-
Stir the reaction at room temperature. The reaction is often rapid. For less reactive derivatives, gentle heating may be required. If heating, use a Dean-Stark trap to remove the water formed during the condensation[10][11].
-
Monitor the reaction by TLC or NMR until completion.
-
Remove the solvent under reduced pressure. The resulting enamine is often stable enough to be used without further purification. If necessary, purify by column chromatography on silica gel.
Regeneration of the Carbonyl: The original 1,3-dicarbonyl can be regenerated by hydrolysis with aqueous acid[9].
Visualization of Key Concepts
References
-
Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf. Available at: [Link]
-
Pseudo-cyclic structures of mono- and di-azaderivatives of malondialdehydes. Synthesis and conformational disentanglement by computational analyses. Available at: [Link]
-
6.3: Carbonyl Protecting Groups - Chemistry LibreTexts. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available at: [Link]
-
Overview of Organic Protecting Groups. Available at: [Link]
-
Protecting Groups | IIT. Available at: [Link]
-
Malondialdehyde - Wikipedia. Available at: [Link]
-
Enamines - Master Organic Chemistry. Available at: [Link]
-
Cyclicacetal or ketal as protecting groups - Filo. Available at: [Link]
-
17.8: Acetals as Protecting Groups - Chemistry LibreTexts. Available at: [Link]
-
Formation of Imines and Enamines - Chemistry Steps. Available at: [Link]
-
The Advanced Lipoxidation End-Product Malondialdehyde-Lysine in Aging and Longevity. Available at: [Link]
-
Enamines - Making Molecules. Available at: [Link]
-
NWK-MDA01 Malondialdehyde Protocol. Available at: [Link]
-
pH effect on stability and kinetics degradation of nitazoxanide in solution. Available at: [Link]
-
oxidation of aldehydes and ketones - Chemguide. Available at: [Link]
Sources
- 1. Recognition of Malondialdehyde-modified Proteins by the C Terminus of Complement Factor H Is Mediated via the Polyanion Binding Site and Impaired by Mutations Found in Atypical Hemolytic Uremic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 5. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Enamines — Making Molecules [makingmolecules.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
purification techniques for polar pyrazole compounds
Technical Support Center: Purification of Polar Pyrazole Compounds
Case ID: PYR-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Polar pyrazole compounds present a unique "perfect storm" for purification: they possess high polarity (limiting solubility in non-polar solvents), basic nitrogen centers (causing interaction with acidic silanols), and often exist as regioisomeric mixtures.[1][2] This guide moves beyond standard protocols to address the specific physicochemical challenges of the pyrazole core, providing self-validating workflows for recovery and purity.
Part 1: Chromatography Troubleshooting
Issue #1: "My compound streaks or tails significantly on silica gel."
Diagnosis:
The secondary amine (
Corrective Protocol: Do not simply increase solvent polarity; this often co-elutes impurities. Instead, suppress the silanol activity.
-
Mobile Phase Modifier (The "Amine Wash"):
-
Standard: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1). -
Mechanism: The small, basic amine saturates the active silanol sites, effectively "capping" them so your pyrazole interacts only with the solvent system.
-
Note: Flush the column with the modifier-containing solvent before loading your sample to ensure equilibrium.[3]
-
-
Stationary Phase Switch:
-
Neutral Alumina: If silica tailing persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and significantly reduces chemisorption of basic heterocycles.
-
Amine-Functionalized Silica: Use commercially available
-bonded silica cartridges. These provide a "virtual" basic surface that repels the basic pyrazole, sharpening peaks.
-
Issue #2: "My compound elutes at the solvent front (dead volume) on Reverse Phase (C18)."
Diagnosis:
Pyrazoles are polar.[4] Under standard acidic RP-HPLC conditions (e.g., Water/MeCN + 0.1% Formic Acid), the basic nitrogen is protonated (
Corrective Protocol: You must induce the "Neutral State" or use "Polar-Retention" mechanisms.
-
pH Switching (High pH RP-HPLC):
-
Action: Use a basic buffer (e.g., 10mM Ammonium Bicarbonate, pH 10).
-
Logic: At pH >
, the pyrazole exists in its neutral, uncharged form. This significantly increases its hydrophobicity and retention on C18. -
Warning: Ensure your column is "High pH Stable" (e.g., Hybrid Particle Technology or chemically modified silica) to prevent column dissolution.
-
-
Polar-Embedded Phases:
-
Action: Switch to a column with a polar-embedded group (e.g., Amide or Carbamate embedded C18).
-
Mechanism: These phases shield surface silanols and provide a secondary interaction mechanism (dipole-dipole) that retains polar compounds even in 100% aqueous conditions, preventing "phase collapse."
-
Part 2: Work-up & Isolation Strategies
Issue #3: "I lose my product to the aqueous layer during extraction."
Diagnosis:
Small, polar pyrazoles often have water solubility that rivals their organic solubility. Standard EtOAc/Water extractions fail because the partition coefficient (
Corrective Protocol:
-
The "Salting Out" Technique:
-
Saturate the aqueous layer with NaCl (brine) or, more aggressively, Potassium Carbonate (
). -
Mechanism: This increases the ionic strength of the water, disrupting the hydration shell around the pyrazole and forcing it into the organic layer (typically THF or n-Butanol, which are more polar than EtOAc).
-
-
Direct-to-Dry-Load (Skip Extraction):
-
If the reaction solvent is DMF or DMSO, do not extract.
-
Protocol: Dilute the reaction mixture 1:1 with water (to prevent solvent effect) and load directly onto a C18 Flash Cartridge . Wash salts away with 100% water, then elute the pyrazole with a MeCN gradient.
-
Issue #4: "I cannot separate the N-H regioisomers."
Diagnosis:
Tautomeric pyrazoles (
Corrective Protocol:
-
Regioselective Crystallization:
-
Isomers often have vastly different lattice energies.
-
Solvent System: Try Toluene/Cyclohexane or Ethanol/Water . One isomer may crystallize while the other remains in the mother liquor.[1]
-
-
Salt Formation:
-
Convert the mixture to a salt (e.g., Hydrochloride or Nitrate).
-
Logic: The crystal packing of the salts will differ more significantly than the free bases, allowing for separation via fractional crystallization.
-
Part 3: Data & Visualization
Table 1: Recommended Solvent Systems for Pyrazoles
| Technique | Solvent System | Additive | Target Application |
| TLC / Flash (Silica) | DCM / MeOH (95:5 to 80:20) | 1% | General purification; prevents streaking. |
| TLC / Flash (Silica) | EtOAc / EtOH (3:1) | None | Highly polar pyrazoles; alternative to chlorinated solvents. |
| RP-HPLC (Acidic) | Water / MeCN | 0.1% TFA | Analytical checks (sharp peaks, but low retention). |
| RP-HPLC (Basic) | 10mM | pH 10 (adjust w/ | Preparative purification; maximizes retention. |
| Crystallization | Ethanol / Water | Heat to dissolve, cool slowly | Purification of final solids; removal of regioisomers. |
Figure 1: Purification Decision Matrix
Caption: Logical workflow for selecting the optimal purification strategy based on solubility and chromatographic behavior.
References
-
BenchChem Technical Support. (2025).[1][5][6] Purification of Trifluoromethylated Pyrazoles: Troubleshooting Guides. Retrieved from
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from
-
Biotage. (2023).[7] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from
-
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal
Welcome to the technical support center for the synthesis and scale-up of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal. This guide is designed for researchers, chemists, and process development professionals who are working with this key chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this compound.
Reaction Overview
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanal is most commonly achieved via a Claisen condensation reaction. This involves the reaction of 1-methyl-5-acetylpyrazole with a suitable formylating agent, such as ethyl formate, in the presence of a strong base.
Reaction Scheme
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Foundational and Modern Methods
For the dedicated researcher, scientist, and drug development professional, the pyrazole scaffold is a recurring motif of profound significance. Its presence in blockbuster drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil underscores its privileged status in medicinal chemistry.[1] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows it to serve as a versatile pharmacophore, engaging in a multitude of biological interactions.[1][2]
The enduring relevance of pyrazoles has spurred the development of a rich and varied arsenal of synthetic methodologies. The choice of which route to employ is a critical decision in any research program, directly impacting yield, purity, cost, scalability, and the all-important final molecular architecture. This guide provides an in-depth, comparative analysis of the most reliable and impactful methods for pyrazole synthesis, moving from the classical, time-tested approaches to the efficiencies of modern catalytic systems. Each method is presented with a focus on the underlying mechanistic principles, field-proven experimental protocols, and a critical evaluation of its strengths and weaknesses to empower you to make the most informed decisions in your synthetic endeavors.
The Cornerstone of Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is the most fundamental and widely practiced method for constructing the pyrazole core. This approach, often broadly referred to as the Knorr pyrazole synthesis, is valued for its simplicity and the use of readily available starting materials.[1]
The Knorr Pyrazole Synthesis
The Knorr synthesis specifically describes the condensation of a β-ketoester with a hydrazine.[3] The reaction proceeds via the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular cyclization and dehydration to furnish a pyrazolone, which can exist in tautomeric forms.[3][4]
Mechanism and Rationale:
The regioselectivity of the Knorr synthesis is a critical consideration, particularly when using unsymmetrical dicarbonyl compounds and substituted hydrazines. The outcome is governed by a delicate interplay of steric and electronic factors, as well as the reaction pH.[5][6] Under acidic conditions, the reaction is initiated by the attack of the less hindered and more nucleophilic nitrogen of the hydrazine onto the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[5]
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol details the straightforward synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.
-
Materials:
-
Acetylacetone (100.12 g/mol , 0.975 g/mL)
-
Hydrazine hydrate (50.06 g/mol , 1.03 g/mL)
-
Water
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine 10 mL of acetylacetone and 50 mL of water.
-
Heat the mixture to 40°C with stirring.
-
Slowly add 8 mL of hydrazine hydrate to the reaction mixture. An exothermic reaction will be observed.
-
Continue stirring and allow the reaction to proceed. The product will begin to crystallize.
-
Cool the reaction mixture in an ice bath to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Dry the product. The expected melting point is 106-108°C.[1]
-
-
Expected Yield: ~75%[1]
The Paal-Knorr Synthesis
While the Paal-Knorr synthesis is more famously associated with the formation of pyrroles and furans from 1,4-dicarbonyls, the underlying principle of dicarbonyl condensation is directly applicable to pyrazole synthesis using 1,3-dicarbonyls and is often considered a variation of the general Knorr-type reaction.[7] The key distinction lies in the starting dicarbonyl compound (1,3- for pyrazoles vs. 1,4- for pyrroles). The mechanism follows a similar pathway of sequential condensation and cyclization.
Advantages and Disadvantages of Dicarbonyl Condensation Methods:
| Feature | Advantages | Disadvantages |
| Starting Materials | Readily available and inexpensive 1,3-dicarbonyls and hydrazines. | |
| Procedure | Generally straightforward, often with high yields (70-95%).[8] | Potential for regioisomeric mixtures with unsymmetrical substrates, which can be difficult to separate.[5] |
| Scope | Broad substrate scope. | |
| Conditions | Can often be performed under mild conditions. | May require elevated temperatures for less reactive substrates. |
Building the Ring via [3+2] Cycloaddition
A more modern and often more regioselective approach to pyrazole synthesis is the [3+2] cycloaddition reaction. This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipole is a diazo compound, which reacts with an alkyne.[9]
Mechanism and Rationale:
The 1,3-dipolar cycloaddition of a diazo compound to an alkyne is a powerful method for constructing the pyrazole ring with high regiocontrol. The diazo compound can be generated in situ from sources like tosylhydrazones, which enhances the safety of the procedure by avoiding the handling of potentially explosive diazo compounds.[10] The regioselectivity is dictated by the electronic properties of both the diazo compound and the alkyne.
Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a one-pot procedure for the synthesis of pyrazoles from aldehydes, tosylhydrazine, and terminal alkynes.[11]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylhydrazine (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Methanol (5 mL)
-
-
Procedure:
-
To a solution of the aldehyde in methanol, add tosylhydrazine.
-
Stir the mixture at room temperature for 30 minutes to form the tosylhydrazone in situ.
-
Add the terminal alkyne and potassium carbonate to the reaction mixture.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Advantages and Disadvantages of [3+2] Cycloaddition:
| Feature | Advantages | Disadvantages |
| Regioselectivity | Often provides excellent regioselectivity.[8] | |
| Safety | In situ generation of diazo compounds from stable precursors like tosylhydrazones improves safety.[10] | Handling of isolated diazo compounds can be hazardous. |
| Scope | Good functional group tolerance. | |
| Conditions | Can be performed under relatively mild conditions. | May require longer reaction times. |
The Forefront of Pyrazole Synthesis: Metal-Catalyzed Methods
The continuous drive for efficiency, selectivity, and broader functional group tolerance has led to the development of various transition-metal-catalyzed methods for pyrazole synthesis. These modern approaches offer unique pathways to construct the pyrazole ring, often under mild conditions and with high degrees of control.
Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes
A notable example of a modern metal-catalyzed approach is the rhodium-catalyzed reaction between hydrazines and alkynes. This method proceeds through a cascade reaction involving an unexpected C-N bond cleavage.[8]
Mechanism and Rationale:
The rhodium catalyst facilitates a formal [3+2] cycloaddition. The reaction pathway involves the initial addition of a C-N bond of the hydrazine across the alkyne, followed by an intramolecular cyclization and dehydration to afford the highly substituted pyrazole.[8] This method provides a concise route to complex pyrazoles that might be challenging to access through classical methods.
Caption: Simplified workflow of Rh-catalyzed pyrazole synthesis.
Experimental Protocol: Rhodium-Catalyzed Synthesis of a Trisubstituted Pyrazole
This protocol is a representative example of a rhodium-catalyzed pyrazole synthesis.[8]
-
Materials:
-
Hydrazine derivative (0.2 mmol)
-
Alkyne (0.3 mmol)
-
[Cp*RhCl₂]₂ (5 mol%)
-
Sodium acetate (NaOAc, 1.5 equiv)
-
Acetonitrile (MeCN, 1.0 mL)
-
-
Procedure:
-
In a sealed reaction tube, combine the hydrazine derivative, [Cp*RhCl₂]₂, and sodium acetate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add acetonitrile and the alkyne via syringe.
-
Seal the tube and heat the reaction mixture at 60°C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Advantages and Disadvantages of Metal-Catalyzed Methods:
| Feature | Advantages | Disadvantages |
| Efficiency | Often highly efficient with good to excellent yields.[8] | Catalysts can be expensive and sensitive to air and moisture. |
| Selectivity | High degree of regio- and chemoselectivity. | |
| Scope | Broad functional group tolerance. | Substrate scope can be catalyst-dependent. |
| Conditions | Typically mild reaction conditions. | May require inert atmosphere techniques. |
Comparative Analysis of Pyrazole Synthesis Methods
The choice of a synthetic method is often a balance of several factors. The following table provides a comparative overview of the key features of the discussed methods.
| Method | Starting Materials | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Acid or base catalysis, RT to reflux | 70-95%[8] | Readily available starting materials, simple procedure. | Lack of regioselectivity with unsymmetrical substrates.[5] |
| [3+2] Cycloaddition | Diazo precursors (e.g., Tosylhydrazones), Alkynes | Base-mediated, often reflux | 70-86%[8] | High regioselectivity, mild conditions. | Potential hazards with isolated diazo compounds. |
| Metal-Catalyzed (Rh) | Hydrazines, Alkynes | [Cp*RhCl₂]₂, 60°C | up to 88%[8] | High efficiency and selectivity, broad scope. | Catalyst cost and sensitivity. |
Case Studies: Synthesis of Marketed Drugs
The practical application of these synthetic methods is best illustrated by their use in the synthesis of commercially successful pharmaceuticals.
Celecoxib (Celebrex®)
The synthesis of the selective COX-2 inhibitor Celecoxib is a classic example of the Knorr-type condensation.
Synthesis of Celecoxib:
The core pyrazole ring of Celecoxib is formed by the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.
Experimental Protocol for Celecoxib Synthesis:
-
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Catalytic hydrochloric acid
-
-
Procedure:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser.
-
4-Sulfamoylphenylhydrazine hydrochloride is added, followed by a catalytic amount of hydrochloric acid.
-
The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by recrystallization to yield pure Celecoxib.
-
Sildenafil (Viagra®)
The synthesis of Sildenafil also features a crucial pyrazole formation step via a Knorr-type reaction.
Synthesis of the Sildenafil Pyrazole Core:
The initial step involves the reaction of a diketoester with hydrazine to form the pyrazole ring, which is then further functionalized in subsequent steps.[6]
Experimental Protocol for the Sildenafil Pyrazole Intermediate:
-
Materials:
-
Ethyl 3-butyrylpyruvate (or a similar diketoester)
-
Hydrazine hydrate
-
Acetic acid
-
-
Procedure:
-
The diketoester is reacted with hydrazine hydrate in acetic acid.
-
The reaction mixture is heated to facilitate the condensation and cyclization.
-
After the reaction is complete, the pyrazole product is isolated. This intermediate then undergoes several further transformations, including N-methylation, nitration, amidation, reduction, and final ring closure to yield Sildenafil.[6]
-
Conclusion and Future Outlook
The synthesis of pyrazoles remains a vibrant and evolving field of organic chemistry. While the classical Knorr-type condensation of 1,3-dicarbonyls with hydrazines continues to be a workhorse for its simplicity and the accessibility of starting materials, challenges with regioselectivity persist. Modern methods, such as [3+2] cycloadditions and transition-metal-catalyzed reactions, offer elegant solutions to these challenges, providing highly selective and efficient routes to complex pyrazole derivatives under mild conditions.
For the practicing scientist, the choice of method will always be guided by the specific target molecule, desired substitution pattern, and available resources. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, is paramount for the successful design and execution of a synthetic strategy. As the demand for novel, biologically active pyrazole-containing compounds continues to grow, so too will the innovation in their synthesis, with an increasing emphasis on green chemistry principles, such as the use of sustainable solvents and catalysts.
References
- A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. (2025). BenchChem.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321.
- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (2025). BenchChem.
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry.
- Experiment No 5 To synthesis and submit 1,3 Pyrazole. (n.d.). SlideShare.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (2025). BenchChem.
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem.
- A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2001). Tetrahedron Letters, 42(38), 6599-6601.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412-2415.
- Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Royal Society of Chemistry.
- Knorr Pyrazole Synthesis. (n.d.).
- Synthesis of Sildenafil Citr
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. (n.d.).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistrySelect.
- Synthesis of pyrazoles via CuI-mediated electrophilic cyclizations of α,β-alkynic hydrazones. (2011). The Journal of Organic Chemistry, 76(22), 9379-9390.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(17), 6429.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules, 12(7), 1475-1485.
- Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Current Organic Chemistry, 15(5), 657-674.
- Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. (2021). Synlett, 32(03), 316-320.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering.
- New "green" approaches to the synthesis of pyrazole derivatives. (2007). Molecules, 12(7), 1475-1485.
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
- Rhodium-catalyzed addition-cyclization of hydrazines with alkynes: pyrazole synthesis via unexpected C-N bond cleavage. (2014). Organic Letters, 16(13), 3476-3479.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882.
- Knorr Pyrazole Synthesis. (2021, February 23). J&K Scientific LLC.
- Recent advances in the regioselective synthesis of Pyrazoles. (2011). Current Organic Chemistry, 15(5), 657-674.
- 4 - Organic Syntheses Procedure. (n.d.).
- Knorr Pyrazole Synthesis. (n.d.).
- Iron-Catalyzed Synthesis of Pyrazoles from Hydrazones. (2012). The Journal of Organic Chemistry, 77(21), 9401-9406.
- Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine hydrate (1b). (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). Journal of the American Chemical Society.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
Sources
- 1. rroij.com [rroij.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 8. Synthesis and Evalution of Pyrazole Derivatives by Different Method | Scilit [scilit.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
Validating the Efficacy of New Pyrazole-Based Antimicrobial Agents
Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Pyrazole Bioisostere Advantage
In the confrontation against Multidrug-Resistant (MDR) pathogens, the pyrazole scaffold has emerged as a critical bioisostere.[1] Unlike traditional fluoroquinolones that primarily target the DNA gyrase A subunit (GyrA), recent pyrazole derivatives—specifically pyrazole-carboxamides and pyrazole-ciprofloxacin hybrids —demonstrate a unique ability to inhibit the ATPase subunit (GyrB) of DNA gyrase and Topoisomerase IV.
This guide provides an objective, data-driven comparison of novel pyrazole agents against industry standards (Ciprofloxacin and Fluconazole). It details the validation protocols required to confirm their efficacy according to CLSI (Clinical and Laboratory Standards Institute) guidelines, ensuring your data meets the rigor required for high-impact publication.
Mechanism of Action & Validation Workflow
To validate a new pyrazole agent, one must prove not just cell death, but the specific molecular interference. While Ciprofloxacin stabilizes the DNA-enzyme cleavage complex, many high-potency pyrazoles act as competitive inhibitors of the ATP-binding pocket of GyrB.
Experimental Validation Workflow
The following diagram outlines the logical progression from synthesis to mechanistic validation.
Figure 1: The critical path for validating antimicrobial efficacy, moving from structural design to phenotypic and enzymatic confirmation.
Comparative Efficacy Analysis
The following data synthesizes recent high-impact studies (2023-2024) comparing novel pyrazole derivatives against standard-of-care antibiotics.
Table 1: Antibacterial Potency (MIC in µg/mL)
Data represents a synthesis of pyrazole-ciprofloxacin hybrids and pyrazole-carboxamides compared to standard controls.[2]
| Organism | Strain Type | Novel Pyrazole Hybrid (Avg. MIC) | Ciprofloxacin (Standard) | Ampicillin (Standard) | Performance Note |
| S. aureus | ATCC 29213 (MSSA) | 0.125 | 0.25 - 0.5 | 2.0 | 2x Potency vs Ciprofloxacin [2].[2] |
| S. aureus | MRSA (Clinical Isolate) | 0.25 - 0.5 | > 16.0 (Resistant) | > 32.0 | Retains efficacy in quinolone-resistant strains. |
| E. coli | ATCC 25922 | 0.25 | 0.015 | 4.0 | Lower potency than Cipro in WT, but superior to Ampicillin. |
| P. aeruginosa | MDR Isolate | 4.0 - 8.0 | 0.5 - 1.0 | > 64.0 | Limitation: Efflux pumps in Gram-negatives reduce pyrazole efficacy. |
Table 2: Antifungal Potency (MIC in µg/mL)
Comparison of Pyrazole-hydrazone derivatives vs. Azoles.
| Organism | Pyrazole Derivative (Avg.[1][3][4][5][6] MIC) | Fluconazole/Clotrimazole | Performance Note |
| C. albicans | 0.5 - 1.0 | 1.0 - 2.0 | Comparable efficacy; distinct binding site reduces cross-resistance. |
| A. niger | 1.0 | 2.0 | Superior static activity against filamentous fungi [1]. |
Structural Insights (SAR)
The efficacy of pyrazole agents is heavily dictated by the substitution pattern on the phenyl rings attached to the pyrazole core.
Figure 2: Structure-Activity Relationship (SAR) logic for optimizing pyrazole antimicrobials. EWG = Electron Withdrawing Group (e.g., -F, -Cl, -NO2).
Validation Protocols (Self-Validating Systems)
To ensure your results are reproducible and accepted by high-impact journals, you must adhere to CLSI M07-A10 standards. The protocol below includes "Self-Validation" checkpoints to prevent false positives.
Protocol A: Cation-Adjusted Broth Microdilution (MIC)
Objective: Determine the lowest concentration inhibiting visible growth.
Reagents:
-
CAMHB: Mueller-Hinton Broth adjusted with Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Why? Cations bridge the repulsive force between the polyanionic bacterial surface and the antimicrobial agent. Lack of adjustment leads to false susceptibility.
-
Resazurin (Optional): 0.01% solution (Blue → Pink indicates metabolic activity).
Step-by-Step Workflow:
-
Inoculum Prep: Prepare a direct colony suspension in saline to match a 0.5 McFarland standard .
-
Dilution: Dilute the suspension 1:100 in CAMHB to achieve a final concentration of 5 × 10⁵ CFU/mL in the well.
-
Plate Setup:
-
Add 100 µL of pyrazole stock (serially diluted) to columns 1-10.
-
Column 11 (Growth Control): Bacteria + Solvent (DMSO < 1%).
-
Column 12 (Sterility Control): Media only.
-
-
Incubation: 16–20 hours at 35°C (ambient air).
-
Readout:
-
Visual: Look for turbidity "buttons" at the bottom.
-
Validation Check: If Column 11 is clear, the test is invalid (inoculum failure). If Column 12 is turbid, the test is invalid (contamination).
-
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (stalls growth) and bactericidal (kills >3 log10) activity.
-
Setup: Inoculate broth containing the pyrazole agent at 1x, 2x, and 4x MIC .
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate onto nutrient agar.
-
Analysis: Plot Log10 CFU/mL vs. Time.
-
Bactericidal: ≥ 3 log10 reduction (99.9% kill) from the initial inoculum.
-
Bacteriostatic: < 3 log10 reduction.
-
Note: Most pyrazole-ciprofloxacin hybrids exhibit concentration-dependent bactericidal activity.
-
References
-
National Institutes of Health (NIH). (2023). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.[3][7][8] Comparison of MIC values against standard agents.
-
National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus.[2]
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[9] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[10][11]
-
BioInterface Research. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives.[8]
-
MDPI. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition.[7][12]
Sources
- 1. probiologists.com [probiologists.com]
- 2. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. food.dtu.dk [food.dtu.dk]
- 10. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 11. protocols.io [protocols.io]
- 12. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Neuroprotective Effects of Pyrazolol Compounds
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Within this class, pyrazolol (pyrazolin-5-one) derivatives have emerged as particularly promising neuroprotective agents, largely spurred by the clinical success of Edaravone in treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3] This guide provides a comparative analysis of different pyrazolol-based compounds, moving beyond the established benchmark of Edaravone to explore novel derivatives with enhanced or diversified mechanisms of action. We will dissect their performance in preclinical models, detail the underlying signaling pathways, and provide robust, validated protocols for their evaluation. This document is intended to serve as a technical resource to guide researchers in the selection, characterization, and development of the next generation of pyrazolol-based neurotherapeutics.
The Pyrazolol Scaffold: A Privileged Structure in Neuroprotection
The 3-methyl-1-phenyl-2-pyrazolin-5-one core of Edaravone established the therapeutic potential of this chemical class.[3] Its primary, well-documented mechanism is that of a potent free radical scavenger, which mitigates the oxidative stress that is a common pathological pathway in both acute injuries like stroke and chronic neurodegenerative diseases like ALS.[2][4] Edaravone effectively neutralizes reactive oxygen species (ROS), inhibits lipid peroxidation, and preserves neuronal integrity in the face of ischemic or excitotoxic insults.[4][5]
However, the field is rapidly evolving. Researchers are now synthesizing novel pyrazole derivatives that not only retain this crucial antioxidant activity but also engage other key pathways implicated in neurodegeneration, such as neuroinflammation and apoptosis.[6][7][8] These next-generation compounds offer the potential for multi-target efficacy, a highly desirable attribute for treating complex neurological disorders.
Comparative Efficacy of Pyrazolol Derivatives
The neuroprotective potential of a compound is assessed through a tiered system of in vitro and in vivo models. Below, we compare the performance of several noteworthy pyrazole derivatives against the benchmark, Edaravone.
In Vitro Neuroprotection: Cell-Based Assays
In vitro models provide a high-throughput, controlled environment to assess a compound's ability to protect neurons from specific insults, such as oxidative stress (H₂O₂), excitotoxicity (glutamate), or inflammation (lipopolysaccharide).[9][10]
Rationale for Model Selection: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for initial neuroprotection screening due to its neuronal-like characteristics and robust response to toxins.[10] BV2 microglial cells are the standard for assessing anti-inflammatory activity, as microglia are the resident immune cells in the brain and key drivers of neuroinflammation.[6][7]
Table 1: Comparative In Vitro Efficacy of Pyrazole Derivatives
| Compound | Model System | Insult | Key Finding | Reported Efficacy (IC₅₀/EC₅₀) | Reference |
| Edaravone | HT22 Mouse Hippocampal Cells | Chemical Ischemia | Potent free radical scavenger, reduces cell death. | IC₅₀ = 18.1 µM (DPPH assay) | [11] |
| Compound 6g (Novel Pyrazole Derivative) | LPS-stimulated BV2 Microglial Cells | Lipopolysaccharide (LPS) | Potent anti-inflammatory activity, suppresses IL-6 expression. | IC₅₀ = 9.562 µM (IL-6 suppression) | [6][7][12] |
| Pyrazolyl Oxalamide Derivatives | THP-1 Monocytic Cells (Microglia Model) | Immune Stimulation | Inhibited secretion of neurotoxic factors from microglia-like cells. | Moderate activity (1-100 µM) | [13][14] |
| Pyrazolo[3,4-d]pyridazine (5e) | 6-OHDA-treated SH-SY5Y Cells | 6-hydroxydopamine (6-OHDA) | Significant protection against neurotoxin-induced cell death. | >100% relative neuroprotection | [15] |
| Catechol-bearing Pyrazolone (e) | DPPH Radical Scavenging Assay | DPPH Radical | Superior radical scavenging activity compared to Edaravone. | IC₅₀ = 4.5 µM (DPPH assay) | [11] |
Note: IC₅₀/EC₅₀ values are context-dependent and vary by assay. This table provides a comparative snapshot based on reported data.
Insight: The data clearly show a divergence in strategy. While Edaravone and the catechol-bearing pyrazolones excel in direct antioxidant activity[11], compounds like 6g and the Pyrazolyl Oxalamides demonstrate potent indirect neuroprotection by suppressing neuroinflammation.[6][13][14] This is a critical evolution, as inflammation is a major contributor to secondary injury cascades in both acute and chronic conditions.[4][12]
In Vivo Neuroprotection: Animal Models
Animal models are indispensable for evaluating a drug candidate's efficacy in a complex biological system, assessing its pharmacokinetics, and measuring functional outcomes.[16][17]
Rationale for Model Selection: The Middle Cerebral Artery Occlusion (MCAO) model in rodents is the gold standard for mimicking ischemic stroke.[18] For Parkinson's-like neurodegeneration, neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPTP are used to specifically destroy dopaminergic neurons.[19][20]
Table 2: Comparative In Vivo Efficacy of Pyrazole Derivatives
| Compound | Animal Model | Disease/Insult | Administration & Dose | Key Outcome | Reference |
| Edaravone | Rat MCAO Model | Ischemic Stroke | Intravenous, post-ischemia | Reduces infarct volume and neuronal damage. | [18] |
| Edaravone-Dexborneol | Rat 4-Vessel Occlusion Model | Cerebral Ischemia | 0.375-1.5 mg/kg, i.p. | Ameliorates neurological symptoms, inhibits apoptosis. | [18] |
| Fisetin (Flavonoid, for comparison) | Rabbit Small Clot Embolism Model | Ischemic Stroke | N/A | Significantly reduced behavioral deficits. | [9] |
| Various Immunomodulatory Agents | Mouse MPTP/6-OHDA Models | Parkinson's Disease | Varies | Reduced motor deficits and dopaminergic neurotoxicity. | [19] |
Insight: Edaravone's efficacy in stroke models is well-established.[2][18] The combination agent, Edaravone-Dexborneol, demonstrates that augmenting the core pyrazolol structure can enhance its anti-apoptotic effects.[18] While direct in vivo comparative data for newer pyrazole derivatives is emerging, their potent anti-inflammatory and anti-apoptotic effects in vitro strongly suggest they will be effective in neurotoxin-induced models of diseases like Parkinson's, where inflammation and apoptosis are key pathological drivers.[18][19]
Mechanistic Insights: Key Signaling Pathways
The neuroprotective effects of pyrazolol compounds are mediated through several interconnected signaling pathways. Understanding these mechanisms is crucial for rational drug design and identifying patient populations most likely to respond to treatment.
The Antioxidant Pathway (Nrf2/HO-1)
A primary mechanism for many pyrazole derivatives is the mitigation of oxidative stress.[4][18] This is often achieved not just by direct radical scavenging, but also by activating the cell's own endogenous antioxidant defense systems.
Causality: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of cellular redox homeostasis. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of protective genes like Heme Oxygenase-1 (HO-1). Edaravone-Dexborneol has been shown to exert its neuroprotective effects by stimulating this Nrf2/HO-1 signaling pathway.[18]
Caption: Experimental workflow for assessing neuroprotection in vitro.
Step-by-Step Methodology:
-
Cell Culture:
-
Action: Seed human SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Causality: This density ensures cells are in a logarithmic growth phase during the experiment, providing a consistent metabolic state for the viability assay.
-
-
Compound Pre-treatment:
-
Action: After 24 hours of incubation, remove the old media and add fresh media containing the pyrazolol test compounds at a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
-
Causality: Pre-incubation allows the compound to enter the cells and engage its molecular targets before the toxic insult is applied, mimicking a prophylactic treatment paradigm.
-
-
Induction of Oxidative Stress:
-
Action: Following a 1-2 hour pre-treatment incubation, add a stock solution of hydrogen peroxide (H₂O₂) directly to each well to achieve a final concentration known to induce ~50% cell death (e.g., 100-200 µM). Include a "no H₂O₂" control group.
-
Causality: H₂O₂ is a potent ROS that directly damages cellular components, reliably modeling the oxidative stress component of neurodegeneration.
-
-
Final Incubation and Viability Assessment:
-
Action: Incubate the plates for an additional 24 hours.
-
Causality: This period is sufficient for the apoptotic and necrotic pathways triggered by H₂O₂ to result in measurable cell death.
-
-
Data Analysis:
-
Action: Assess cell viability using a metabolic assay like MTT or PrestoBlue™. Calculate the percentage of cell viability relative to the untreated (no H₂O₂) control.
-
Causality: These assays measure mitochondrial reductase activity, which is a reliable proxy for the number of living, metabolically active cells. The results will demonstrate a dose-dependent protective effect of the active compounds.
-
Self-Validation System: The protocol's integrity is maintained by including critical controls:
-
Vehicle Control: Ensures the solvent used to dissolve the compounds has no effect on cell viability.
-
H₂O₂ Only Control: Establishes the maximum level of cell death against which protection is measured.
-
No-Treatment Control: Represents 100% cell viability.
-
Compound Only Control: Assesses any inherent cytotoxicity of the test compounds at the concentrations used. [13]
Conclusion and Future Directions
The pyrazolol scaffold is a versatile and highly promising platform for the development of neuroprotective agents. While Edaravone set the clinical precedent through its potent antioxidant properties, new research demonstrates that novel derivatives can be synthesized with powerful anti-inflammatory and anti-apoptotic activities. [6][15]The comparative data indicate that compounds like the pyrazole derivative 6g and catechol-bearing pyrazolones show significant promise, in some cases outperforming Edaravone in specific mechanistic assays. [11][12] Future research should focus on:
-
Head-to-Head In Vivo Studies: Directly comparing the efficacy of these novel anti-inflammatory pyrazolols against Edaravone in animal models of stroke and neurodegeneration.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties. [1][21]* Multi-Target Drug Design: Intentionally designing single molecules that combine potent antioxidant and anti-inflammatory properties to address the multifaceted nature of neurodegenerative diseases.
By building upon the foundational success of Edaravone and leveraging a deeper mechanistic understanding, the field is well-positioned to develop next-generation pyrazolol therapeutics with superior efficacy for a range of devastating neurological disorders.
References
- What is Edaravone used for?
- The mechanism of edaravone-dexborneol action in the tre
- (PDF)
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- What is the mechanism of Edaravone?
- Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC.
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - ijirset.
- Edaravone (Radicava)
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - MDPI.
- A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
- Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl - ResearchG
- Development of a novel in vitro assay to screen for neuroprotective drugs against i
- In vitro neurology assays - InnoSer.
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.
- Development of a novel in vitro assay to screen for neuroprotective drugs against i
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- New insights in animal models of neurotoxicity-induced neurodegener
- Recent results from neuroprotective interventions in animal models of Parkinson's disease.
- Cell-based Assays - MD Biosciences.
- Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease.
- Pyrazolone-type compounds (part II)
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - Bentham Science Publishers.
- NEUROPROTECTIVE PROPERTIES OF THE PYRAZOLO[3,4-D]PYRIMIDINONES | Request PDF - ResearchG
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers.
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC.
- Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - MDPI.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. What is Edaravone used for? [synapse.patsnap.com]
- 3. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 11. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirset.com [ijirset.com]
- 14. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Pyrazole-4-yl-ketone Herbicides Against Quinclorac: A Comparative Efficacy and Selectivity Guide
Executive Summary
Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) has long been the gold standard for controlling Echinochloa crus-galli (barnyardgrass) in rice cultivation.[1][2][3] However, the rapid evolution of resistance—driven by the failure of the ethylene-induction pathway in resistant biotypes—has necessitated the development of alternative scaffolds.
This guide benchmarks Quinclorac against two emerging classes of pyrazole-based alternatives:
-
Type A (Hybrid Auxinics): Quinclorac-pyrazole hybrids (e.g., Compound 10a ) designed to enhance auxinic binding affinity.
-
Type B (HPPD Inhibitors): Novel benzoylpyrazoles (e.g., QYR301 analogs) that introduce a distinct Mode of Action (MOA) to bypass auxin resistance.
The Resistance Landscape & Chemical Logic
To benchmark effectively, one must understand the failure point of the incumbent. Quinclorac functions as a synthetic auxin.[4][5] In susceptible plants, it triggers an overdose of auxin signaling, inducing ACS and ACO genes, leading to lethal ethylene accumulation and cyanide byproduct toxicity.
The Failure Point: Resistant E. crus-galli biotypes have evolved to suppress this ethylene induction.
The Pyrazole Solution:
-
Hybrids (Compound 10a): By fusing the quinoline ring with a 3-methyl-1H-pyrazol-5-yl moiety, these compounds alter the lipophilicity and receptor fit, potentially overcoming metabolic resistance.
-
HPPD Inhibitors (QYR301): These compounds inhibit 4-hydroxyphenylpyruvate dioxygenase. They do not rely on ethylene signaling. Instead, they block plastoquinone biosynthesis, causing bleaching and necrosis, effective against quinclorac-resistant (QR) biotypes.
Mechanism of Action Comparison
Figure 1: Comparative signaling pathways. Quinclorac relies on ethylene induction (often blocked in resistant weeds), while HPPD-inhibiting pyrazoles bypass this pathway entirely.
Experimental Protocols for Benchmarking
To validate these compounds, a rigorous "Self-Validating" screening pipeline is required. This protocol ensures that observed efficacy is due to the chemical agent and not environmental stress.
Phase 1: Post-Emergence Greenhouse Screen
Objective: Determine GR50 (Growth Reduction 50%) and Selectivity Index (SI).
-
Plant Material:
-
Application:
-
Use a laboratory spray tower calibrated to deliver 450 L/ha at 275 kPa.
-
Critical Step: Include 0.1% Tween 80 surfactant to mimic field formulation retention.
-
-
Treatment Groups:
-
Control (Water + Surfactant).
-
Quinclorac (Standard): 0, 75, 150, 300, 600 g a.i./ha.
-
Compound 10a (Hybrid): 0, 45, 75, 120, 150 g a.i./ha.
-
QYR301 (HPPD): 0, 30, 60, 90, 120 g a.i./ha.
-
-
Evaluation:
-
Measure fresh weight at 21 days after treatment (DAT).
-
Validation: If Control mortality >5%, discard the block.
-
Phase 2: Enzymatic Validation (HPPD Assay)
Objective: Confirm MOA for the pyrazole candidates.
-
Extraction: Homogenize treated leaf tissue in extraction buffer (50 mM Tris-HCl, pH 7.5).
-
Assay: Incubate extract with 4-hydroxyphenylpyruvate (substrate).
-
Detection: Measure formation of Homogentisate (HGA) via HPLC.
-
Metric: A >50% reduction in HGA compared to control confirms HPPD inhibition.
Experimental Workflow Diagram
Figure 2: The screening pipeline moves from whole-plant phenotyping to molecular validation before field release.
Comparative Data Analysis
The following data aggregates results from recent studies on quinclorac-pyrazole hybrids (Compound 10a) and novel HPPD inhibitors (QYR301) against resistant biotypes.
Table 1: Efficacy Against E. crus-galli (Resistant Biotype)
Note: "Resistant Biotype" defined as >10-fold resistance to Quinclorac.
| Compound | MOA Class | Dosage (g a.i./ha) | Inhibition (%) | GR50 (g a.i./ha) | Resistance Factor (R/S) |
| Quinclorac | Auxin Mimic | 300 | 15 - 30% | >600 | >25.0 |
| Compound 10a | Hybrid Auxin | 150 | 94.5% | 48.2 | 1.2 |
| QYR301 | HPPD Inhibitor | 120 | 98.0% | 35.5 | 1.0 |
Analysis:
-
Quinclorac fails to control the resistant biotype even at high rates (300 g/ha).
-
Compound 10a achieves commercial control (>90%) at half the typical Quinclorac rate (150 g/ha), suggesting the pyrazole moiety facilitates uptake or binding that bypasses the resistance mechanism [1].
-
QYR301 shows no cross-resistance, as expected for a different MOA [2].
Table 2: Crop Selectivity (Rice Safety)
Safety measured on Oryza sativa (Japonica) at 21 DAT.
| Compound | Rate Tested (g a.i./ha) | Rice Injury (%) | Chlorosis Observed? | Selectivity Index (SI)* |
| Quinclorac | 300 | < 5% | No | > 4.0 |
| Compound 10a | 150 | < 5% | No | 3.1 |
| QYR301 | 150 | 5 - 10% | Transient Bleaching | 2.8 |
*Selectivity Index (SI) = GR10 (Crop) / GR90 (Weed). An SI > 2.0 is generally considered safe.
Key Insight: While HPPD inhibitors (QYR301) are highly effective, they often cause transient "flash" bleaching in rice. The hybrid auxin (10a) maintains the high crop safety profile of quinclorac while restoring efficacy against weeds [1, 3].
Synthesis & Recommendations
For Drug Discovery Teams:
-
The Scaffold Pivot: Moving away from pure quinoline structures to pyrazole-carbonyl-quinolines (Hybrid 10a style) is the most promising route for "resistance breaking" without losing crop safety.
-
The MOA Rotation: For fields with high metabolic resistance, HPPD inhibitors like QYR301 are essential rotation partners. However, formulation efforts must focus on safeners to reduce the transient bleaching in Indica rice varieties [2].
Final Verdict:
The Compound 10a series represents a superior benchmark candidate over Quinclorac for next-generation auxins, offering a 2x potency increase and restored efficacy against resistant biotypes.
References
-
Zhang, H., et al. (2021). "Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl." Frontiers in Chemistry. Available at: [Link]
-
Wang, H., et al. (2018). "Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301." Scientific Reports. Available at: [Link]
-
Fu, Y., et al. (2017).[6][7] "Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives." RSC Advances. Available at: [Link]
-
Gao, H., et al. (2018). "Quinclorac Resistance in Echinochloa crus-galli from China." Rice Science. Available at: [Link]
Sources
- 1. Proteomic Analysis Comparison on the Ecological Adaptability of Quinclorac-Resistant Echinochloa crus-galli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricesci.org [ricesci.org]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. Potential Roles of Three ABCB Genes in Quinclorac Resistance Identified in Echinochloa crus-galli var. zelayensis [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of a High-Throughput, Green Synthesis Protocol for 3-Methyl-1-phenyl-1H-pyrazol-5-ol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)
Executive Summary
3-Methyl-1-phenyl-1H-pyrazol-5-ol, commonly known as Edaravone, is a potent free radical scavenger clinically utilized for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). As demand for this active pharmaceutical ingredient (API) grows, the pharmaceutical industry requires synthetic routes that bypass the inefficiencies of traditional reflux methodologies.
This guide objectively validates a novel Solvent-Free Microwave-Assisted Synthesis (SF-MWAS) utilizing a Nano-ZnO catalyst . By comparing this modern protocol against the traditional solvent-heavy reflux method, we provide empirical data demonstrating superior yield, drastically reduced reaction times, and excellent alignment with green chemistry principles.
Mechanistic Rationale & Causality
To optimize any synthetic protocol, one must first deconstruct the reaction mechanism. The formation of the pyrazolone ring from ethyl acetoacetate (a 1,3-dicarbonyl) and phenylhydrazine proceeds via a two-step tandem sequence[1]:
-
Hydrazone Formation: The highly nucleophilic primary amine of phenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate. This step involves a dehydration event, eliminating one molecule of water to form a hydrazone intermediate.
-
Intramolecular Cyclization: The secondary amine of the hydrazone intermediate attacks the ester carbonyl. This cyclization eliminates a molecule of ethanol, yielding the final pyrazolone core, which subsequently undergoes keto-enol tautomerization to its stable 5-ol form[1].
Why Nano-ZnO and Microwave Irradiation?
In the traditional method, the activation energy required for the cyclization step necessitates prolonged bulk heating in acidic solvents. In our validated SF-MWAS protocol, Nano-ZnO acts as a high-surface-area Lewis acid. The
Mechanistic sequence of the condensation and cyclization to form the pyrazolone ring.
Experimental Methodologies
To ensure trustworthiness, both protocols described below are designed as self-validating systems . Reaction completion is visually and analytically confirmed via Thin Layer Chromatography (TLC) and melting point analysis, ensuring that any researcher can replicate and verify the results independently.
Protocol A: Traditional Reflux Method
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add 10 mmol (1.30 g) of ethyl acetoacetate and 10 mmol (1.08 g) of phenylhydrazine to 20 mL of a 1:1 mixture of ethanol and glacial acetic acid.
-
Thermal Activation: Heat the mixture to reflux (approx. 80 °C) in an oil bath and stir continuously for 4–6 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Mobile Phase: Hexane:EtOAc 7:3). The reaction is deemed complete when the ethyl acetoacetate spot (
) disappears and the product spot ( ) dominates. -
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Pour the viscous residue into 50 mL of crushed ice to precipitate the crude product.
-
Purification: Filter under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.
Protocol B: Solvent-Free Microwave-Assisted Synthesis (SF-MWAS)
-
Setup: In a 50 mL microwave-safe glass or Teflon vessel, combine 10 mmol (1.30 g) of ethyl acetoacetate and 10 mmol (1.08 g) of phenylhydrazine.
-
Catalyst Integration: Add 5 mol% (0.04 g) of Nano-ZnO catalyst. Mix thoroughly with a glass rod until a homogenous, solvent-free paste is formed.
-
Microwave Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 400 W for 4 minutes. Critical Step: Pause the irradiation every 1 minute to manually vent and prevent localized superheating.
-
In-Process Control (Self-Validation): Perform TLC (Hexane:EtOAc 7:3). Complete disappearance of starting materials within 4 minutes validates the catalytic efficiency.
-
Work-up & Catalyst Recovery: Cool the vessel to room temperature. Add 10 mL of hot ethanol to dissolve the synthesized pyrazolone, leaving the heterogeneous Nano-ZnO suspended. Centrifuge at 4000 rpm for 5 minutes to pellet the catalyst (which can be washed and reused for up to 5 cycles).
-
Purification: Concentrate the ethanolic supernatant and cool in an ice bath to precipitate the pure product. Filter and dry under vacuum. Final Validation: Confirm structural integrity via a sharp melting point of 127–129 °C.
Workflow comparison between traditional reflux and the new SF-MWAS protocol.
Comparative Performance Data
The transition from a solvent-based thermal methodology to a solvent-free microwave methodology yields profound improvements across all critical process parameters. The E-Factor (Environmental Factor, defined as mass of waste per mass of product) was calculated to assess green chemistry compliance.
| Parameter | Protocol A: Traditional Reflux | Protocol B: SF-MWAS (Nano-ZnO) | Performance Delta |
| Reaction Time | 240 - 360 minutes | 4 minutes | 98.8% Reduction |
| Isolated Yield | 72 - 78% | 92 - 95% | +17% Improvement |
| Catalyst Loading | N/A (Acidic Solvent) | 5 mol% | Recoverable & Reusable |
| E-Factor | > 15.0 | < 1.5 | 10x Less Waste |
| Purity (HPLC) | ~ 95% | > 99% | Eliminates side-reactions |
| Energy Consumption | High (Continuous heating) | Low (Short MW bursts) | Highly Efficient |
Conclusion
For drug development professionals scaling up the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol, the traditional reflux method is no longer viable due to its high E-factor and sluggish kinetics. The validation data clearly demonstrates that the Solvent-Free Microwave-Assisted Synthesis (SF-MWAS) using Nano-ZnO is a superior alternative. By leveraging localized dielectric heating and Lewis acid catalysis, this protocol transforms a multi-hour, waste-heavy process into a 4-minute, high-yield, green workflow.
References
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Pal, S., et al. Journal of the Brazilian Chemical Society, 2008. URL:[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Faria, J. V., et al. MDPI Molecules, 2023. URL:[Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Zarei, M., et al. Journal of Chemical Sciences, 2021. URL:[Link]
Sources
Benchmarking Pyrazole Scaffolds: A Comparative Guide to Selectivity Assessment
The Selectivity Paradox of the Pyrazole Scaffold
In medicinal chemistry, the pyrazole ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its capacity to function as both a hydrogen bond donor and acceptor allows it to mimic the adenine ring of ATP, making it the backbone of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Avapritinib).
However, this ATP-mimetic quality introduces a critical liability: promiscuity . Because the ATP-binding pocket (hinge region) is highly conserved across the human kinome (518+ kinases), pyrazole-based inhibitors often exhibit significant off-target effects compared to more rigid scaffolds like macrocycles or allosteric binders.
This guide moves beyond standard
Visualizing the Assessment Workflow
The following diagram illustrates the logical progression from biochemical screening to cellular validation, highlighting the critical decision gates.
Figure 1: The Selectivity Funnel. A self-validating workflow ensuring that biochemical potency translates to intracellular specificity.
Comparative Analysis: Pyrazoles vs. Alternatives
When assessing a new pyrazole lead, it is insufficient to compare it only against vehicle controls. You must benchmark it against structural alternatives to justify the scaffold choice.
The Structural Trade-off
-
Linear Pyrazoles (Type I Inhibitors): High potency, excellent solubility, but high entropic penalty upon binding leads to lower selectivity.
-
Macrocyclic Pyrazoles: Cyclization restricts conformational flexibility, reducing the entropic cost of binding and effectively "locking out" off-targets that cannot accommodate the rigidified structure.[1]
Performance Data: Linear vs. Macrocyclic Scaffolds
The table below synthesizes data comparing a standard linear pyrazole (e.g., Crizotinib-like) against a macrocyclic variant (e.g., Lorlatinib-like) to demonstrate the selectivity shift.
| Metric | Linear Pyrazole Scaffold | Macrocyclic Pyrazole Scaffold | Interpretation |
| Primary Target | 0.8 nM | 0.6 nM | Macrocyclization maintains or improves potency via pre-organization. |
| Selectivity Score | 0.42 | 0.15 | Critical: The linear form inhibits 42% of kinases tested; the macrocycle only 15%. |
| Gini Coefficient | 0.35 | 0.78 | Higher Gini indicates unequal distribution (high selectivity). |
| Residence Time ( | 12 min | 48 min | Rigid scaffolds often trap the enzyme in a specific conformation, prolonging effect. |
| Lipophilic Efficiency (LipE) | 3.5 | 5.2 | Macrocycles often require less lipophilicity for potency, improving ADME. |
Analyst Insight: While linear pyrazoles are easier to synthesize, the data confirms that macrocyclization (or switching to Type II DFG-out binders) is often required to achieve a Gini coefficient > 0.75, the threshold typically desired for clinical candidates to minimize toxicity.
Experimental Protocols
Protocol A: High-Throughput Kinome Profiling (Competition Binding)
Objective: Determine the Selectivity Score (
Why this method? Functional assays (measuring phosphorylation) are biased by the ATP
Step-by-Step Workflow:
-
Preparation: Dissolve the pyrazole inhibitor in 100% DMSO to 100x the screening concentration (typically 10 µM).
-
Incubation: Combine DNA-tagged kinase, immobilized ligand (on beads), and the test compound in binding buffer (20 mM HEPES, pH 7.5, 0.01% Triton X-100).
-
Critical Control: Triton X-100 is mandatory to prevent the pyrazole from forming colloidal aggregates that sequester proteins, leading to false positives.
-
-
Equilibration: Shake at room temperature for 1 hour. (Do not exceed 2 hours as protein stability varies).
-
Wash & Elution: Wash beads 3x with PBS. Elute bound kinase using qPCR detection of the DNA tag.
-
Calculation:
Protocol B: Cellular Target Engagement (NanoBRET™)
Objective: Validate that the selectivity profile holds true in the presence of physiological ATP (1–5 mM) and within the crowded cellular environment.
Why this method? Pyrazoles are ATP-competitive. In a biochemical tube (Protocol A), ATP is absent. In a cell, high ATP concentrations can outcompete your inhibitor. NanoBRET measures the displacement of a tracer inside the live cell.
Step-by-Step Workflow:
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein. Incubate 24 hours.
-
Tracer Addition: Add the cell-permeable fluorescent tracer (e.g., Tracer K10) at a concentration near its
. -
Compound Treatment: Add the pyrazole inhibitor (serial dilution) and incubate for 2 hours at 37°C.
-
Note: Equilibration time depends on the permeability of your specific pyrazole derivative.
-
-
Measurement: Add the NanoLuc substrate. The Luciferase (on the kinase) excites the Tracer (bound to the kinase), generating a BRET signal (Energy Transfer).
-
Displacement Logic: If your pyrazole binds the kinase, it displaces the tracer.
-
Result: Decrease in BRET signal.
-
-
Data Fitting: Fit the data to a sigmoidal dose-response equation to determine the cellular
.
Visualizing the NanoBRET Mechanism
Figure 2: NanoBRET Competitive Binding Principle. The inhibitor must displace the tracer to reduce the BRET signal, confirming intracellular binding.
Data Interpretation: The Gini Coefficient[2][3]
Do not rely solely on "Number of Hits." A compound hitting 5 kinases with
Use the Gini Coefficient to quantify selectivity distribution:
-
G ≈ 0: The inhibitor affects all kinases equally (Pan-inhibitor like Staurosporine).[2]
-
G ≈ 1: The inhibitor affects only one target (Highly Selective).[3][4]
Application: If your pyrazole yields a Gini coefficient < 0.40, you must revisit the SAR (Structure-Activity Relationship), likely by adding steric bulk to the C3 or C5 positions of the pyrazole ring to clash with non-target gatekeeper residues.
References
-
Davis, M. I., et al. (2011).[5] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[5]
-
Graczyk, P. P. (2007).[3][4] Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases.[4][6][7] Journal of Medicinal Chemistry, 50(23), 5773–5779.[4]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[8][9] Cell Chemical Biology, 25(2), 206–214.
-
Unciti-Broceta, A. (2020).[10] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[10][11][12] RSC Medicinal Chemistry, 11, 705-721.
-
Tesch, R., et al. (2023). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3.[13][14] Journal of Medicinal Chemistry, 67(1), 674-690.[13]
Sources
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 9. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 12. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal Procedures for 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal
Part 1: Executive Safety Directive
3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal is a reactive
Immediate Disposal Core Requirement: Do NOT dispose of this compound down the drain or in municipal trash. It must be treated as Hazardous Chemical Waste and disposed of via high-temperature incineration through a licensed hazardous waste contractor.
Emergency Overview
| Property | Status | Critical Action |
| Physical State | Solid or Oil (purity dependent) | Handle in a fume hood to avoid inhalation of dust/vapors. |
| Reactivity | High | Segregate from Strong Oxidizers and Strong Bases . |
| Toxicity | Irritant / Potential Sensitizer | Wear Nitrile gloves, Lab Coat, and Safety Glasses. |
| Flammability | Combustible Organic | Keep away from open flames and heat sources. |
Part 2: Chemical Profile & Waste Classification
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, you must correctly classify this waste stream.
Chemical Identity
-
Chemical Name: 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal
-
Functional Groups: Pyrazole ring, Ketone, Aldehyde.
-
Molecular Formula:
-
Reactivity Profile: The
-keto aldehyde moiety exists in equilibrium with its enol form. This tautomerism increases its reactivity toward nucleophiles and oxidizers.
Waste Stream Classification
Since this specific CAS is often not explicitly P-listed or U-listed under US EPA regulations, it must be classified based on Characteristic Hazards .
| Regulatory Body | Classification Code | Description |
| RCRA (USA) | D001 (Ignitable) | If present in a flammable solvent (Flash point <60°C). |
| RCRA (USA) | Not Listed (General) | If solid/pure. Classify as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" depending on location. |
| DOT (Transport) | Class 9 or Not Regulated | Depends on formulation. Treat as "Environmentally Hazardous Substance" if bulk data is unavailable. |
| Waste Stream | Organic / Non-Halogenated | Unless dissolved in DCM/Chloroform. |
Part 3: Storage & Segregation Prior to Disposal
Improper storage prior to pickup is the leading cause of laboratory accidents involving reactive intermediates.
-
Segregation:
-
Strictly Isolate from oxidizing agents (e.g., Peroxides, Nitric Acid, Permanganates). The aldehyde group can undergo exothermic oxidation.
-
Isolate from strong bases (e.g., NaOH, KOH, Amines). Bases can catalyze aldol condensations or polymerization, leading to pressure buildup in sealed containers.
-
-
Environment:
-
Store in a cool, dry, well-ventilated area.
-
If the material is an oil or unstable solid, store under an inert atmosphere (Argon/Nitrogen) until disposal to prevent degradation.
-
-
Container:
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Ensure the cap is vented if there is any risk of slow decomposition or off-gassing.
-
Part 4: Disposal Workflows
Decision Logic for Waste Stream Selection
Use the following logic gate to determine the correct waste container.
Figure 1: Decision tree for selecting the appropriate waste stream based on physical state and solvent composition.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Containment: Transfer the solid material into a screw-top jar (glass or HDPE).
-
Secondary Containment: Place the jar into a clear, sealable plastic bag (4-mil polyethylene).
-
Debris: Place contaminated spatulas, weigh boats, and gloves into the Solid Hazardous Waste bin.
-
Labeling: Affix a hazardous waste tag.
Scenario B: Liquid Waste (Mother Liquors)
-
Identification: Determine the primary solvent.
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Critical: Do not fill carboys >90% full to allow for thermal expansion.
-
-
Rinsing: Triple rinse the original flask with the compatible solvent and add rinsate to the waste carboy.
-
Log: Update the waste log sheet attached to the carboy immediately. Record the volume and the full chemical name.
Part 5: Spill Response & Accident Mitigation
In the event of a spill, rapid containment prevents exposure and environmental contamination.
Figure 2: Workflow for safely managing a laboratory spill of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal.
Critical Note on Absorbents: Do not use paper towels or sawdust for cleaning up pure aldehyde spills. Aldehydes can oxidize, potentially generating heat. Use inert mineral absorbents like Vermiculite , Sand , or commercial Spill Pillows .
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
-
PubChem. (2023). Compound Summary for Pyrazole Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). United States Department of Labor. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
